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  • Product: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
  • CAS: 353509-26-9

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Technical Monograph: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol Abstract This technical guide provides a comprehensive analysis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol, a functionalized nitrofuran derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol, a functionalized nitrofuran derivative utilized as a specialized intermediate in medicinal chemistry. This document details its chemical identity, physicochemical profile, and a validated synthetic workflow based on Suzuki-Miyaura cross-coupling followed by carbonyl reduction. It serves as a reference for researchers exploring nitrofuran pharmacophores and heterocyclic biaryl systems.

Part 1: Chemical Identity & Structural Analysis

The compound is a biaryl system consisting of a furan ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a 2-chloro-5-nitrophenyl moiety. The presence of the nitro group and the furan ring classifies it within the nitrofuran family, a class of compounds historically significant for their antibacterial properties.

Table 1: Chemical Identification Data

PropertyDetail
Chemical Name (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
CAS Registry Number 353509-26-9
Molecular Formula C₁₁H₈ClNO₄
Molecular Weight 253.64 g/mol
Monoisotopic Mass 253.0142 g/mol
SMILES OCC1=CC=C(C2=CC(=O)=CC=C2Cl)O1
InChI Key Predicted based on structure
Structural Visualization

The following diagram illustrates the connectivity and key functional groups governing the molecule's reactivity.[1]

ChemicalStructure cluster_0 Structural Components Phenyl 2-Chloro-5-nitrophenyl Ring (Electrophilic Aromatic Core) Furan Furan Ring (Linker Scaffold) Phenyl->Furan C-C Biaryl Bond (Suzuki Formed) Alcohol Hydroxymethyl Group (Nucleophilic Handle) Furan->Alcohol C5 Substitution caption Figure 1: Structural connectivity of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol.

Part 2: Physicochemical Properties

Understanding the physicochemical profile is critical for assay development and formulation. The presence of the nitro group and the chlorine atom significantly influences the lipophilicity and electronic distribution.

Table 2: Physicochemical Profile (Calculated)

PropertyValueInterpretation
LogP (Octanol/Water) ~3.00Moderate lipophilicity; likely good membrane permeability.
Topological Polar Surface Area (TPSA) ~76.5 ŲBelow the 140 Ų threshold, suggesting good oral bioavailability.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 4Nitro group oxygens (2), Furan oxygen (1), Hydroxyl oxygen (1).
Rotatable Bonds 3Allows for conformational flexibility in protein binding pockets.
pKa (Acidic) ~13.5The hydroxyl proton is weakly acidic; not ionized at physiological pH.

Part 3: Synthetic Methodologies

The most robust synthesis for this compound employs a convergent strategy. Direct functionalization of the furan ring is possible, but a Suzuki-Miyaura Cross-Coupling followed by a Carbonyl Reduction offers the highest regioselectivity and yield.

Retrosynthetic Analysis

The target alcohol is best accessed via its aldehyde precursor, 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde. This aldehyde is constructed by coupling a 2-chloro-5-nitrophenyl halide with a 5-formylfuran-2-boronic acid derivative.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reactants: 2-Bromo-1-chloro-4-nitrobenzene (1.0 eq) + 5-Formylfuran-2-boronic acid (1.1 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

  • Base/Solvent: Na₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Procedure: Degas solvents with N₂. Combine reactants, catalyst, and base.[2][3] Heat to 80-90°C for 4-12 hours under inert atmosphere. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the aldehyde intermediate.[3]

Step 2: Carbonyl Reduction

  • Precursor: 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde (from Step 1).

  • Reagent: Sodium Borohydride (NaBH₄, 1.5 eq).[3]

  • Solvent: Methanol (MeOH) or THF/MeOH.

  • Procedure: Dissolve aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Add saturated NH₄Cl solution or water.

  • Isolation: Extract with EtOAc or DCM. The product typically precipitates or is isolated as a solid after solvent evaporation. Recrystallize from Hexane/EtOAc if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-1-chloro-4-nitrobenzene + 5-Formylfuran-2-boronic acid Step1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C Start->Step1 Intermediate Intermediate: 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde Step1->Intermediate Step2 Step 2: Reduction NaBH4, MeOH, 0°C -> RT Intermediate->Step2 Product Target Product: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol Step2->Product caption Figure 2: Two-step synthetic pathway via Suzuki coupling and NaBH4 reduction.

[8]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆/CDCl₃)

  • δ 4.50 - 4.60 ppm (d/s, 2H): Methylene protons (-CH ₂OH). Diagnostic of the reduction from aldehyde (which would appear at ~9.6 ppm).

  • δ 5.30 - 5.50 ppm (t, 1H): Hydroxyl proton (-OH), if using DMSO-d₆.

  • δ 6.40 - 6.60 ppm (d, 1H): Furan ring proton at C3 (adjacent to methanol group).[4]

  • δ 6.90 - 7.10 ppm (d, 1H): Furan ring proton at C4 (adjacent to aryl ring).

  • δ 7.60 - 8.50 ppm (m, 3H): Aromatic protons. The 2-chloro-5-nitrophenyl pattern will show a doublet (ortho to Cl), a doublet of doublets (meta to nitro), and a deshielded doublet/singlet (ortho to nitro).

2. Mass Spectrometry (LC-MS)

  • Isotope Pattern: A characteristic 3:1 ratio for M+ and [M+2]+ peaks is required due to the single Chlorine atom (³⁵Cl vs ³⁷Cl).

  • m/z: Expected [M+H]⁺ = 254.02 (approx).

  • Fragmentation: Loss of -OH (17 Da) or -CH₂OH (31 Da) is common in ESI source.

Part 5: Biological & Pharmacological Context[2][3][9]

Nitrofuran Pharmacophore: This compound belongs to a class of structures known as nitrofurans.[5] Historically, 5-nitrofuran derivatives (e.g., Nitrofurantoin) are used as antibiotics.[6]

  • Mechanism: They are prodrugs activated by bacterial nitroreductases (Type I or II) to form reactive intermediates that damage DNA and inhibit bacterial enzymes.

  • Toxicity Warning: The nitro group on the phenyl ring, combined with the furan, may present mutagenic potential (Ames positive). Handling requires strict safety protocols (gloves, fume hood) to avoid inhalation or skin contact.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General Suzuki Protocol).
  • RSC Advances. (2014). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition. (Describes reduction of 5-arylfuran-2-carbaldehydes to alcohols). Retrieved from [Link]

Sources

Exploratory

Therapeutic potential of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol in medicinal chemistry

Technical Guide: Therapeutic Potential of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol Executive Summary (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol represents a highly specialized chemical scaffold within the class...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Therapeutic Potential of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Executive Summary

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol represents a highly specialized chemical scaffold within the class of 5-aryl-2-furanmethanols . While historically overshadowed by furan-nitro derivatives (where the nitro group is on the furan ring, e.g., nitrofurantoin), this specific biaryl system —featuring a nitro-substituted phenyl ring coupled to a furan-methanol moiety—offers distinct pharmacological advantages.

This guide dissects the compound’s therapeutic utility as a bioreductive prodrug , a synthetic intermediate for Schiff base libraries , and a potential antimicrobial/antiparasitic agent . By leveraging the unique electronic properties of the 2-chloro-5-nitrophenyl substituent, researchers can modulate lipophilicity, metabolic stability, and target specificity in ways that traditional nitrofurans cannot.

Chemical Profile & Structural Logic

The therapeutic value of this compound is encoded in its three distinct structural domains.

DomainStructural FeatureMedicinal Chemistry Role
A (Pharmacophore) 5-Nitro Group (Phenyl) Acts as a bioreductive trigger . Under hypoxic conditions or in the presence of specific bacterial nitroreductases (Type I/II), this group is reduced to a hydroxylamine or amine, generating reactive species that damage DNA or inhibit enzymes.
B (Modulator) 2-Chloro Substituent Provides steric bulk and lipophilicity (Cl is a bioisostere of methyl but electron-withdrawing). It prevents metabolic oxidation at the ortho-position and twists the biaryl bond, influencing binding affinity.
C (Linker/Handle) Furan-2-yl-methanol The furan ring serves as a diene linker , maintaining conjugation between the aryl ring and the hydroxymethyl group. The alcohol (-CH₂OH) is a versatile hydrogen bond donor/acceptor and a "warhead" precursor for esters, carbamates, or halides.
Physicochemical Properties (Predicted)
  • Molecular Formula: C₁₁H₈ClNO₄

  • Molecular Weight: ~253.64 g/mol

  • LogP (Lipophilicity): ~2.3–2.8 (Optimal for membrane permeability).

  • Topological Polar Surface Area (TPSA): ~75 Ų (Good oral bioavailability potential).

  • Solubility: Moderate in water; high in DMSO/Ethanol.

Synthesis & Production Protocols

The synthesis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is best achieved via a modular Suzuki-Miyaura Cross-Coupling followed by a selective reduction. This pathway ensures high regioselectivity and yield.

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway cluster_legend Reaction Types A 2-Chloro-5-nitrophenylboronic acid (Ar-B(OH)2) C Intermediate: 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde A->C Pd(PPh3)4, K2CO3 DME/H2O, 80°C B 5-Bromo-2-furaldehyde (Heteroaryl Halide) B->C D Target Product: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol C->D NaBH4, MeOH 0°C to RT key1 Blue Arrow: Suzuki Coupling key2 Green Arrow: Carbonyl Reduction

Caption: Two-step synthesis via Suzuki coupling of aryl boronic acid and bromofuran, followed by aldehyde reduction.

Detailed Protocol

Step 1: Suzuki Coupling (Aldehyde Formation)

  • Reagents: 2-Chloro-5-nitrophenylboronic acid (1.2 eq), 5-Bromo-2-furaldehyde (1.0 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DME/H₂O (3:1 v/v). Degas with Argon for 15 mins.

  • Reaction: Heat to 80°C under Argon atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the yellow solid aldehyde.

Step 2: Reduction (Target Alcohol Formation)

  • Reagents: Intermediate Aldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq).

  • Solvent: Methanol (anhydrous).

  • Reaction: Dissolve aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise over 10 mins. Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add saturated NH₄Cl solution dropwise.

  • Isolation: Evaporate MeOH, extract aqueous residue with DCM. Dry and concentrate to obtain the pale yellow/orange solid alcohol.

Mechanism of Action (MOA) & Therapeutic Potential

The core therapeutic engine of this molecule is the nitro-reduction pathway . Unlike furan-nitro compounds (which are often mutagenic), phenyl-nitro compounds require specific enzymatic activation, offering a window for selectivity.

Bioreductive Activation Pathway

MOA Prodrug (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (Inactive Prodrug) Nitroso Nitroso Intermediate (-NO) Prodrug->Nitroso 2e- Reduction Nitroreductase Nitroreductase (NTR) (Bacterial/Hypoxic) Nitroreductase->Prodrug Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Reactive Reactive Electrophiles (Nitrenium Ions) Hydroxylamine->Reactive Bioactivation DNA DNA Damage / Protein Adducts (Cell Death) Reactive->DNA Covalent Binding

Caption: Mechanism of bioreductive activation. The nitro group acts as an electron acceptor, converting to toxic species inside target cells.

Primary Therapeutic Indications

A. Antimicrobial & Antitubercular Activity

  • Logic: Mycobacterium tuberculosis (Mtb) and many Gram-negative bacteria express specific nitroreductases (e.g., Ddn in Mtb). The 2-chloro-5-nitrophenyl moiety mimics the electronic environment of established anti-TB agents (like nitroimidazoles), potentially hijacking these enzymes to kill the bacterium from within.

  • Advantage: The 2-chloro group prevents rapid efflux and metabolic deactivation by host liver enzymes (CYP450), prolonging half-life.

B. Anti-Parasitic (Chagas & Leishmaniasis)

  • Logic: Trypanosomatids (e.g., T. cruzi) are highly susceptible to oxidative stress and nitro-reduction. This scaffold serves as a "warhead" delivery system. The hydroxymethyl group allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) to improve uptake by the parasite.

C. Hypoxia-Activated Anti-Cancer Prodrugs (HAPs)

  • Logic: Solid tumors often have hypoxic cores (low oxygen). Normal cells have oxygen that inhibits nitro-reduction (futile cycling). In hypoxic tumor cells, the reduction proceeds to the toxic hydroxylamine. This compound can serve as a scaffold for HAPs , where the alcohol is converted to a leaving group (e.g., carbamate) that releases a cytotoxin upon nitro reduction.

Experimental Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

Minimum Inhibitory Concentration (MIC) Assay
  • Purpose: Determine potency against bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis).

  • Method: Broth Microdilution (CLSI Standards).

    • Prepare stock solution of the compound in DMSO (10 mg/mL).

    • Dilute in Mueller-Hinton Broth to range (0.5 – 64 µg/mL).

    • Inoculate with 5 x 10⁵ CFU/mL of bacteria.

    • Incubate at 37°C for 18–24h.

    • Readout: Lowest concentration with no visible growth.

Cytotoxicity & Selectivity Index (SI)
  • Purpose: Ensure the compound kills pathogens/cancer cells but not healthy mammalian cells.

  • Cell Lines: Vero (Monkey kidney) or HepG2 (Human liver).

  • Method: MTT or Resazurin Assay.

    • Seed cells (10⁴ cells/well) in 96-well plates.

    • Treat with compound (serial dilutions) for 48h.

    • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculation: SI = CC₅₀ (Cytotoxicity) / IC₅₀ (Activity). Target SI > 10.

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry, 576(1-2), 147-168. Link

  • Denny, W. A. (2001). "Prodrug strategies in cancer therapy." European Journal of Medicinal Chemistry, 36(7), 577-595. Link

  • Patterson, L. H., et al. (2021). "Nitro-reduction as a strategy for selective drug delivery." Expert Opinion on Drug Delivery, 18(3), 345-360. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • BocSci. "5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde Product Page." Chemical Catalog.

Foundational

Pharmacophore Analysis and Development of 2-Chloro-5-Nitrophenyl Furan Derivatives: A Technical Whitepaper

Executive Summary In the landscape of modern rational drug design and agrochemical development, the 2-chloro-5-nitrophenyl furan scaffold has emerged as a highly versatile and privileged pharmacophore. Commercially recog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design and agrochemical development, the 2-chloro-5-nitrophenyl furan scaffold has emerged as a highly versatile and privileged pharmacophore. Commercially recognized as the building block 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde (CAS 329222-78-8)[], this moiety serves as a critical intermediate for synthesizing a vast array of bioactive molecules, including pyrazoles, chalcones, and oxadiazolines.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this pharmacophore, detail field-proven synthetic workflows, and analyze its quantitative efficacy against bacterial, viral, and insect targets. The protocols provided herein are designed as self-validating systems, ensuring high fidelity and reproducibility in your laboratory.

Pharmacophore Architecture & Mechanistic Rationale

The biological potency of 2-chloro-5-nitrophenyl furan derivatives is not coincidental; it is the result of precise stereoelectronic engineering. The architecture relies on three synergistic components:

  • The Furan Core (Bioisosteric Linker): Furan acts as a rigid, planar bioisostere for phenyl rings. Its oxygen heteroatom serves as a critical hydrogen-bond acceptor, allowing the molecule to anchor securely within target receptor pockets (such as the GABA-gated chloride channels in insects).

  • The 2-Chloro Substitution (Steric Constraint): The placement of a bulky chlorine atom at the ortho position induces significant steric hindrance. This forces the phenyl and furan rings out of coplanarity, establishing a specific dihedral angle. This locked 3D conformation drastically reduces the entropic penalty upon receptor binding, increasing overall affinity.

  • The 5-Nitro Substitution (Electronic Modulation): Positioned meta to the furan linkage, the strongly electron-withdrawing nitro group pulls electron density away from the furan ring. This increases the molecule's lipophilicity (LogP), enhancing cell membrane and cuticle permeability, while simultaneously increasing the electrophilicity of the core for target engagement[2].

Synthetic & Evaluation Workflow

The following diagram illustrates the overarching workflow from raw materials to biological validation.

Workflow A 2-Chloro-5-Nitroaniline + Furfural B Meerwein Arylation (CuCl2 Catalyst) A->B C 5-(2-Chloro-5-nitrophenyl) furan-2-carbaldehyde B->C D Condensation (Basic Media) Chalcone Derivatives C->D E Condensation (PTSA) Pyrazole Derivatives C->E F Antibacterial/Antiviral Screening D->F G Insecticidal Evaluation E->G

Caption: Synthetic workflow and biological evaluation pathways for 2-chloro-5-nitrophenyl furan derivatives.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and incorporate built-in validation steps.

Protocol A: Synthesis of the Core Scaffold via Meerwein Arylation

Causality: Meerwein arylation is selected over Suzuki-Miyaura coupling because it allows the direct use of inexpensive 2-chloro-5-nitroaniline via diazonium salt intermediates, bypassing the need for unstable and costly boronic acids[3].

  • Diazotization: Dissolve 2-chloro-5-nitroaniline (10 mmol) in aqueous HCl. Cool to 0–5 °C and dropwise add NaNO₂ (12 mmol). Causality: Strict temperature control prevents the decomposition of the highly unstable diazonium salt into an inactive phenol.

  • Arylation: Add the cold diazonium solution dropwise to a mixture of furfural (12 mmol) and CuCl₂ (catalytic) in an organic-aqueous solvent mixture. Causality: CuCl₂ acts as a single-electron transfer (SET) catalyst, generating an aryl radical that selectively attacks the electron-rich furan ring.

  • Self-Validation: Monitor via TLC. Post-crystallization, validate the structure via ¹H-NMR. The successful formation of the product is confirmed by the preservation of the aldehyde proton, appearing as a distinct singlet near δ 9.6 ppm.

Protocol B: Synthesis of Insecticidal Pyrazole Schiff Bases

Causality: Condensing the core scaffold with pyrazole amines yields highly active insecticides[4].

  • Condensation: Combine 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde (10 mmol) and a pyrazole amine (e.g., fipronil precursor, 10 mmol) in ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) and reflux for 4–7 hours. Causality: PTSA protonates the aldehyde carbonyl, increasing its electrophilicity for nucleophilic attack by the amine, while simultaneously driving the dehydration step to form the C=N bond[4].

  • Self-Validation: Utilize FTIR spectroscopy. The reaction is deemed complete and successful when the aldehyde C=O stretch (~1660 cm⁻¹) disappears, replaced by a strong imine C=N stretch (~1508 cm⁻¹)[2].

Protocol C: Self-Validating Microbroth Dilution Assay (MIC)

Causality: Traditional turbidity-based MIC assays are prone to subjective visual errors. This protocol introduces a colorimetric redox indicator for absolute certainty[5].

  • Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add standardized bacterial suspensions (e.g., S. aureus ATCC 43300 MRSA) to achieve

    
     CFU/mL per well.
    
  • Indicator Addition: Add 10 µL of resazurin dye (0.015%) to all wells. Causality: Resazurin is a blue, non-fluorescent dye that acts as an oxidation-reduction indicator.

  • Self-Validation: Incubate for 18-24 hours. Metabolically active (viable) bacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue.

Quantitative Data Presentation

The structural modifications of the 2-chloro-5-nitrophenyl furan core yield profound biological activities. Below is the synthesized quantitative data from recent authoritative screenings.

Table 1: Insecticidal Efficacy of Pyrazole Derivatives

Derivatives synthesized via Protocol B have shown exceptional efficacy against agricultural pests, outperforming commercial standards like fipronil[4].

Compound DesignationTarget OrganismLC₅₀ (µg/mL)Comparison to Standard (Fipronil)
Compound 3f Termites0.00138x more potent (Fipronil = 0.038)
Compound 3d Termites0.0066.3x more potent (Fipronil = 0.038)
Compound 6h Locusts47.681.3x more potent (Fipronil = 63.09)
Table 2: Antimicrobial Efficacy of Nicotinic Acid Derivatives

When the core scaffold is converted into 1,3,4-oxadiazolines or acylhydrazones, it exhibits potent broad-spectrum antibacterial activity, particularly against Gram-positive strains[2].

Compound / SubstituentBacterial StrainMIC (µg/mL)Activity Classification
Compound 25 (5-nitrofuran) Bacillus subtilis ATCC 66337.81Very Strong
Compound 25 (5-nitrofuran) Staphylococcus aureus ATCC 65387.81Very Strong
Compound 25 (5-nitrofuran) S. aureus ATCC 43300 (MRSA)15.62Strong

Note: In addition to antibacterial properties, chalcone derivatives of this scaffold have demonstrated significant antiviral potential, reducing Hemagglutination (HA) titers to zero against Avian Influenza Virus (AIV H9N2) and Infectious Bronchitis Virus (IBV)[3].

Pharmacodynamic Pathway Analysis

The exceptional insecticidal activity of the pyrazole derivatives is driven by their interaction with the central nervous system of pests. The following diagram maps the causality of this physiological blockade.

Mechanism N1 Pyrazole Derivative (Pharmacophore Binding) N2 GABA-gated Chloride Channel (Insect CNS Target) N1->N2 Binds to N3 Allosteric Site Blockade (Steric & Electronic Fit) N2->N3 Induces N4 Inhibition of Cl- Influx (Depolarization) N3->N4 Causes N5 Hyperexcitation & Insect Paralysis N4->N5 Results in

Caption: Mechanistic pathway of insecticidal pyrazole derivatives targeting GABA-gated chloride channels.

Conclusion

The 2-chloro-5-nitrophenyl furan scaffold is a masterclass in rational drug design. By leveraging the steric bulk of the ortho-chlorine and the electronic pull of the meta-nitro group, researchers can reliably synthesize derivatives that lock into highly favorable bioactive conformations. Whether driving the development of next-generation anti-termite agents or combating MRSA, mastering the synthesis and self-validation protocols of this pharmacophore is essential for any advanced discovery laboratory.

References

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - nih.gov - 4

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - mdpi.com - 2

  • Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents - xisdxjxsu.asia - 3

  • Synthesis, screening and qsar analysis of chalcone derivatives as potential anti bacterial agents - ijpcbs.com - 5

  • Nitrogen Compounds - Building Block / BOC Sciences - bocsci.com -

Sources

Exploratory

Toxicology and safety data for (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Comprehensive Toxicology & Safety Assessment Guide: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol Executive Summary This technical guide provides an in-depth safety and toxicology assessment for (5-(2-Chloro-5-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicology & Safety Assessment Guide: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Executive Summary

This technical guide provides an in-depth safety and toxicology assessment for (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (CAS: 353509-26-9). As a specialized intermediate often utilized in the synthesis of antimicrobial and antineoplastic agents, this compound presents a distinct toxicological profile governed by its nitrofuran pharmacophore .

This document is structured to move beyond generic Safety Data Sheet (SDS) classifications. It synthesizes Structure-Activity Relationship (SAR) data, predictive metabolic profiling, and rigorous experimental protocols to establish a self-validating safety framework for researchers.

Compound Identity & Physicochemical Profile

Understanding the physicochemical baseline is the first step in predicting bioavailability and barrier penetration.

PropertyDataRelevance to Toxicology
Chemical Name (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanolCore identity
CAS Number 353509-26-9Registry identifier
Molecular Formula C₁₁H₈ClNO₄Stoichiometry
Molecular Weight 253.64 g/mol Small molecule; high membrane permeability
LogP (Predicted) ~3.0Lipophilic; suggests potential for bioaccumulation and CNS penetration
H-Bond Donors/Acceptors 1 / 4Moderate solubility in polar organic solvents (DMSO, MeOH)
Physical State Solid (Pale Yellow)Particulate inhalation hazard

Toxicophore Analysis & Mechanism of Action

The toxicity of this compound is not random; it is mechanistically derived from three specific structural motifs.

The Nitrofuran Moiety (Primary Tox Driver)

The 5-nitrofuran group is a well-documented genotoxicophore . In biological systems, particularly under hypoxic conditions or via specific reductases (Type I/II), the nitro group undergoes enzymatic reduction.

  • Mechanism: Stepwise reduction generates reactive intermediates: Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    ).
  • Consequence: The hydroxylamine intermediate is highly electrophilic and can form adducts with DNA (guanine residues), leading to mutagenesis. This is the primary reason nitrofurans often flag positive in Ames tests.

The Furan Ring (Metabolic Activation)

Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring.

  • Mechanism: Oxidation leads to the formation of a cis-2-butene-1,4-dial (an unsaturated dicarbonyl).

  • Consequence: This reactive metabolite acts as a potent cross-linker for proteins and DNA, contributing to potential hepatotoxicity and carcinogenicity upon chronic exposure.

The Benzylic Alcohol

The hydroxymethyl group at the 2-position is susceptible to oxidation by Alcohol Dehydrogenase (ADH).

  • Mechanism: Conversion to the corresponding aldehyde.[1]

  • Consequence: Aldehydes are generally more reactive and sensitizing than their alcohol precursors, potentially increasing skin sensitization risks.

Metabolic Activation Pathway (Visualization)

The following diagram illustrates the critical bio-activation pathways that researchers must mitigate against.

MetabolicPathways Parent (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol NitroRed Nitroreductase (Type I/II) Parent->NitroRed Anaerobic/Hypoxic CYP450 CYP450 Oxidation Parent->CYP450 Oxidative Stress Nitroso Nitroso Intermediate (R-NO) NitroRed->Nitroso HydroxylAmine Hydroxylamine (R-NHOH) Nitroso->HydroxylAmine DNA_Adduct DNA Adducts (Mutagenesis) HydroxylAmine->DNA_Adduct Electrophilic Attack RingOpen Cis-2-butene-1,4-dial CYP450->RingOpen ProteinCross Protein Cross-linking (Cytotoxicity) RingOpen->ProteinCross Nucleophilic Attack

Caption: Figure 1. Dual metabolic activation pathways leading to potential genotoxicity (via nitro reduction) and cytotoxicity (via furan ring opening).

Safety Data & Hazard Classification (GHS)

Based on available SDS data and read-across from structurally similar nitrofurans (e.g., Nitrofurantoin), the following GHS classifications apply.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedWarning
Skin Irritation Cat 2H315: Causes skin irritationWarning
Eye Irritation Cat 2AH319: Causes serious eye irritationWarning
STOT - Single Exp. Cat 3H335: May cause respiratory irritationWarning
Germ Cell Mutagenicity SuspectedH341: Suspected of causing genetic defectsWarning (Precautionary)

Critical Note: The mutagenicity classification is predictive based on the nitrofuran moiety. Researchers must treat this compound as a potential mutagen until Ames testing proves otherwise.

Required Experimental Protocols

To validate the safety profile for drug development, the following assays are mandatory. Do not proceed to in vivo studies without clearing these checkpoints.

Protocol A: The Ames Fluctuation Test (Genotoxicity Screen)

Why: To confirm if the nitro group induces frameshift mutations.

  • System: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform with and without S9 rat liver fraction.

  • Step-by-Step:

    • Preparation: Dissolve compound in DMSO (Max concentration 5 mg/plate).

    • Inoculation: Mix 100 µL of overnight bacterial culture + 50 µL test solution + 500 µL phosphate buffer (or S9 mix).

    • Incubation: Pre-incubate at 37°C for 20 mins (shaking).

    • Plating: Add 2 mL molten top agar (with trace histidine/biotin) and pour onto minimal glucose agar plates.

    • Readout: Incubate 48h at 37°C. Count revertant colonies.

    • Validity: A >2-fold increase in colonies vs. solvent control indicates mutagenicity.

Protocol B: MTT Cytotoxicity Assay

Why: To determine the therapeutic window vs. general cellular toxicity.

  • Cell Lines: HepG2 (Liver model) and HEK293 (Kidney model).

  • Step-by-Step:

    • Seeding: Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Dosing: Treat with serial dilutions (0.1 µM to 100 µM) for 48h.

    • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

    • Quantification: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Handling, Storage, and Decontamination[2]

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator required for solid handling to prevent inhalation of dust.

  • Dermal: Nitrile gloves (double-gloving recommended due to lipophilicity).

  • Eyes: Chemical safety goggles.[2]

Decontamination of Spills: Do not simply wipe with water. The lipophilic nature requires a solvent-based approach.

  • Isolate: Evacuate area if dust is airborne.[3]

  • Solubilize: Cover spill with paper towels soaked in 10% Sodium Hypochlorite (Bleach) . The oxidizing agent helps degrade the furan ring structure.

  • Clean: Follow with an ethanol wipe, then soap and water.

  • Waste: Dispose of as hazardous chemical waste (P-list protocol recommended for nitro-aromatics).

References

  • National Institutes of Health (NIH). (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Foundational

Technical Guide: History, Discovery, and Utility of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

This guide provides an in-depth technical analysis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol , a specialized chemical scaffold with significant utility in medicinal chemistry, particularly in the development of a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol , a specialized chemical scaffold with significant utility in medicinal chemistry, particularly in the development of antimycobacterial agents and dantrolene analogs.

Executive Summary

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (CAS: 353509-26-9 ) is a functionalized 5-aryl-2-furan derivative.[1][2][3][4] Unlike classical nitrofurans (where the nitro group is on the furan ring), this compound features a nitro-substituted phenyl ring attached to a furan core.[5] This "reverse nitrofuran" architecture has emerged as a critical pharmacophore in the search for novel antitubercular drugs and ryanodine receptor modulators (analogs of Dantrolene). This guide details its chemical origins, synthesis protocols, and role as a high-value intermediate in drug discovery.

Property Data
IUPAC Name (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
CAS Number 353509-26-9
Molecular Formula C₁₁H₈ClNO₄
Molecular Weight 253.64 g/mol
Key Functional Groups Nitro (NO₂), Chloro (Cl), Furan, Primary Alcohol
Primary Application Antimycobacterial lead generation, Dantrolene analog synthesis

Discovery and Chemical Lineage[4][5]

The "Reverse Nitrofuran" Paradigm

The discovery of this compound is rooted in the structural optimization of Nitrofurantoin and Dantrolene .

  • Classical Nitrofurans (1940s-1950s): Drugs like Nitrofurantoin possess a 5-nitrofuran moiety. While effective antibiotics, they suffer from mutagenic liabilities due to the facile reduction of the furan-nitro group.

  • The Shift to 5-Aryl-furans (1970s-Present): Researchers discovered that moving the nitro group to a phenyl ring attached to the furan (the "reverse" arrangement) maintained biological activity while altering the metabolic profile. This led to the discovery of Dantrolene (a muscle relaxant) and later, specific inhibitors of Mycobacterium tuberculosis.

Emergence in TB Research

In the early 2000s, high-throughput screening (HTS) campaigns targeting MbtI (salicylate synthase) and other iron-acquisition pathways in M. tuberculosis identified 5-phenylfuran-2-carboxylic acid derivatives as potent hits. The alcohol form, (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol, serves as both a metabolic precursor (prodrug) and a synthetic intermediate to the corresponding aldehydes and acids used in these studies.

Chemical Synthesis Protocols

The synthesis of this compound relies on constructing the biaryl bond between the electron-deficient 2-chloro-5-nitrobenzene and the electron-rich furan ring. The most robust industrial method is the Meerwein Arylation .

Protocol A: Modified Meerwein Arylation

This pathway avoids expensive palladium catalysts, using copper salts to couple a diazonium salt with furfuryl alcohol.

Reagents:

  • 2-Chloro-5-nitroaniline (Precursor)

  • Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl)

  • Furfuryl Alcohol (Substrate)

  • Copper(II) Chloride (CuCl₂, Catalyst)

  • Acetone/Water (Solvent)[6]

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-chloro-5-nitroaniline (1.0 eq) in 6M HCl at 0°C. Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining temperature <5°C. Stir for 30 min to generate the diazonium salt.

  • Coupling: Dissolve furfuryl alcohol (1.2 eq) and CuCl₂ (0.1 eq) in acetone.

  • Addition: Slowly add the cold diazonium solution to the acetone mixture. The reaction is exothermic; control temperature between 20–30°C.

  • Quenching: After gas evolution (N₂) ceases (approx. 2-4 hours), dilute with water and extract with ethyl acetate.

  • Purification: The crude product is purified via column chromatography (Hexane/EtOAc) to yield the target alcohol.

Protocol B: Reduction of the Aldehyde

Alternatively, the compound is generated by reducing 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde (a common commercial building block).

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol.

  • Condition: 0°C for 30 mins.

  • Yield: Typically >90% (Quantitative).

Synthesis Workflow Visualization

Synthesis_Pathway Aniline 2-Chloro-5-nitroaniline Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl 0°C Coupling Meerwein Arylation (CuCl2, Acetone) Diazo->Coupling Furan Furfuryl Alcohol Furan->Coupling Target (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol Coupling->Target -N2, -HCl

Caption: The Meerwein Arylation pathway couples the diazonium salt of the aniline with furfuryl alcohol to form the biaryl core.

Mechanism of Action & Biological Utility

Pharmacodynamics

The biological activity of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is driven by two key features:

  • Nitro-Reduction: The nitro group on the phenyl ring is a substrate for bacterial nitroreductases. In M. tuberculosis, this reduction can generate reactive nitroso intermediates that disrupt cellular respiration or DNA integrity.

  • Lipophilicity Modulation: The 2-Chloro substituent increases the lipophilicity (LogP ~3.0) compared to the non-chlorinated analog. This enhances cell wall permeability, a critical factor for penetrating the waxy mycolic acid layer of mycobacteria.

Structural Relationship to Dantrolene

This compound acts as a "truncated" analog of Dantrolene.

  • Dantrolene Structure: 1-{[5-(4-nitrophenyl)furfurylidene]amino}hydantoin.

  • Target Compound: 5-(2-chloro-5-nitrophenyl)furfuryl alcohol.[1][3]

  • Significance: The introduction of the Chlorine at the ortho position (relative to the furan) creates steric twist, altering the planarity of the biaryl system. This is used in SAR (Structure-Activity Relationship) studies to probe the binding pocket of the Ryanodine Receptor (RyR1) .

Biological Pathway Diagram

MOA_Pathway Compound (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol Permeation Cell Wall Permeation (Lipophilic Cl-group assist) Compound->Permeation Activation Nitro-Reduction (Bacterial Nitroreductases) Permeation->Activation Target2 Enzyme Inhibition (e.g., MbtI Salicylate Synthase) Permeation->Target2 Direct Binding ReactiveSpecies Reactive Nitroso/Hydroxylamine Intermediates Activation->ReactiveSpecies Target1 DNA Damage (Genotoxicity) ReactiveSpecies->Target1

Caption: Dual mechanism of action involving cell wall permeation followed by bioactivation or direct enzyme inhibition.

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Genotoxicity: Like many nitro-aromatics, this compound should be treated as a potential mutagen. All synthesis and handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Stability: The furan ring is sensitive to strong acids (ring opening) and oxidation. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Batt Locandieri, B., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank , 2022(4), M1493. (Contextual reference for 5-aryl-furan synthesis and TB activity). Retrieved from [Link][7][8][9][10]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Reagent Optimization for (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Strategic Overview & Retrosynthetic Analysis The compound (5-(2-Chloro-5-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Strategic Overview & Retrosynthetic Analysis

The compound (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is a highly functionalized, di-substituted heterocyclic building block. Molecules harboring the 2-chloro-5-nitrophenyl moiety are frequently utilized as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs), including indazolone-based modulators of TNF-α signaling[1].

To construct the critical C–C bond between the furan ring and the electron-deficient phenyl ring, the Suzuki-Miyaura cross-coupling is the most robust and scalable strategy.

Mechanistic Causality & Chemoselectivity

The synthesis relies on the coupling of a furan-2-ylboronic acid derivative with a di-halogenated nitrobenzene. The optimal electrophile for this transformation is 2-bromo-1-chloro-4-nitrobenzene .

  • Why this reagent? In palladium-catalyzed cross-couplings, the rate of oxidative addition into a C–X bond follows the order I > Br > Cl. By utilizing an aryl bromide that also contains a chloride, the palladium catalyst will chemoselectively insert into the C–Br bond. Empirical studies on solvent and reagent impacts in Suzuki-Miyaura couplings demonstrate that bromonitrobenzenes achieve near-quantitative conversion, whereas chloronitrobenzenes remain unreactive under identical standard conditions[2]. This eliminates the need for protecting groups and prevents unwanted polymerization.

We present two validated pathways for this synthesis:

  • Pathway A (Direct Coupling): Direct coupling using (5-(hydroxymethyl)furan-2-yl)boronic acid.

  • Pathway B (Coupling-Reduction): A two-step sequence using (5-formylfuran-2-yl)boronic acid, followed by sodium borohydride reduction. This is an essential fallback because electron-rich furan-2-ylboronic acids can be highly susceptible to protodeboronation (hydrolytic cleavage of the C–B bond) during storage or under basic aqueous reaction conditions[3].

Reagents and Quantitative Specifications

Table 1: Primary Reagents for Pathway A (Direct Suzuki-Miyaura Coupling)
ReagentRoleEquivalentsMW ( g/mol )Mechanistic Rationale
2-Bromo-1-chloro-4-nitrobenzene Electrophile1.00236.45Chemoselective C–Br oxidative addition[2].
(5-(Hydroxymethyl)furan-2-yl)boronic acid Nucleophile1.30141.92Excess compensates for minor protodeboronation[3].
Pd(dppf)Cl₂ Catalyst0.05731.70Bidentate ligand prevents Pd-black precipitation and accelerates reductive elimination.
K₂CO₃ Base3.00138.21Quaternizes the boron atom, forming a reactive boronate complex essential for transmetalation.
1,4-Dioxane / H₂O (4:1) SolventN/AN/ASolubilizes both the organic substrates and the inorganic base.
Table 2: Reagents for Pathway B (Two-Step Formyl-Coupling & Reduction)
ReagentRoleEquivalentsMechanistic Rationale
(5-Formylfuran-2-yl)boronic acid Nucleophile (Step 1)1.20The electron-withdrawing formyl group stabilizes the C–B bond against protodeboronation[3].
NaBH₄ Reductant (Step 2)1.50Chemoselectively reduces the aldehyde to an alcohol without affecting the nitro or chloro groups.
Methanol (MeOH) Solvent (Step 2)N/AProtic solvent accelerates hydride transfer to the carbonyl carbon.

Experimental Workflows and Biological Context

SynthesisPathway SM1 2-Bromo-1-chloro- 4-nitrobenzene Catalyst Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Catalyst SM2 (5-(Hydroxymethyl)furan- 2-yl)boronic acid SM2->Catalyst Target (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol Catalyst->Target Suzuki-Miyaura Coupling API Downstream API Synthesis (e.g., Indazolones) Target->API Scaffold Derivatization TNF TNF-α Signaling Modulation API->TNF Target Binding

Figure 1: Synthetic workflow of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol and its applications.

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

This protocol represents a self-validating system. The progression of the reaction can be visually and analytically tracked at each phase.

Step 1: Solvent Degassing (Critical Step)

  • Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water.

  • Sparge the solvent mixture with inert gas (Argon or N₂) for at least 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the palladium catalyst and promote oxidative homocoupling of the boronic acid, drastically reducing the yield.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-chloro-4-nitrobenzene (1.0 eq) and (5-(hydroxymethyl)furan-2-yl)boronic acid (1.3 eq).

  • Add K₂CO₃ (3.0 eq) and the Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Inject the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

Step 3: Heating and Monitoring

  • Heat the reaction mixture to 90 °C using a pre-equilibrated oil bath.

  • Stir vigorously for 4 to 8 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The disappearance of the aryl bromide peak and the emergence of a highly UV-active product spot confirms the successful transmetalation and reductive elimination.

Step 4: Workup and Purification

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and water.

  • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude dark residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol.

Protocol B: Two-Step Synthesis (Coupling followed by Reduction)

Use this protocol if the hydroxymethyl boronic acid exhibits severe degradation/protodeboronation.

Step 1: Formyl-Coupling

  • Follow Protocol A exactly, substituting (5-formylfuran-2-yl)boronic acid (1.2 eq) as the nucleophile.

  • Isolate the intermediate, 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde , via standard silica gel chromatography.

Step 2: Hydride Reduction

  • Dissolve the isolated aldehyde intermediate (1.0 eq) in anhydrous Methanol (0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions. Causality: The reaction is exothermic and evolves hydrogen gas. Portion-wise addition prevents thermal runaway and solvent bumping.

  • Stir for 1 hour at 0 °C, then allow it to warm to room temperature. Monitor by TLC until the aldehyde is completely consumed.

  • Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess hydride.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the final product, (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol.

References[1] WO2016168633A1 - Indazolones as modulators of tnf signaling. Google Patents. URL: https://patents.google.com/patent/WO2016168633A1/en[3] Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo802771n[2] Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. URL: https://doi.org/10.1002/hlca.202100057

Sources

Application

Using (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol as a synthetic intermediate

Application Note: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol as a Versatile Synthetic Intermediate in Drug Discovery Executive Summary & Strategic Rationale In the landscape of modern medicinal chemistry, the rapid a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol as a Versatile Synthetic Intermediate in Drug Discovery

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the rapid assembly of complex, diverse pharmacophores requires intermediates with highly predictable and orthogonal reactivity. (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol serves as a premium trifunctional scaffold. It is particularly valuable in the synthesis of novel antimicrobial agents, kinase inhibitors, and furan-derived chalcones[1].

This application note details the upstream synthesis and downstream utility of this intermediate. By leveraging three distinct functional handles—a hydroxymethyl group, an aryl chloride, and a nitro group—chemists can execute divergent synthetic pathways without the need for excessive protecting group manipulations.

Physicochemical Profiling & Orthogonal Reactivity

The strategic value of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol lies in its precisely tuned electronic environment.

  • The Furan Core: Acts as an extended conjugated spacer, transmitting electronic effects between the aryl ring and the hydroxymethyl group. It is a privileged motif in antimicrobial drug design[2].

  • Hydroxymethyl Group (-CH₂OH): An aliphatic alcohol that can be chemoselectively oxidized to an aldehyde/acid or converted into a leaving group (halide/mesylate) for Sₙ2 alkylation of amines or thiols.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that can be selectively reduced to an aniline (using Fe/HCl or SnCl₂), opening pathways for amide coupling or urea formation.

  • Aryl Chloride (-Cl): Positioned ortho to the furan and meta to the nitro group. While typically inert under Sₙ2 conditions, it is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Reactivity Core (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol OH Hydroxymethyl (-CH2OH) Target for SN2 Alkylation Core->OH Activation (SOCl2/PBr3) NO2 Nitro (-NO2) Target for Reduction Core->NO2 Reduction (Fe/HCl) Cl Aryl Chloride (-Cl) Target for Cross-Coupling Core->Cl Pd-Catalysis

Orthogonal reactivity map of the intermediate.

Upstream Synthesis: The Meerwein Arylation & Reduction Pathway

The synthesis of the title compound relies on a two-step sequence: a copper-catalyzed Meerwein arylation to establish the carbon-carbon bond between the aryl ring and the furan, followed by a chemoselective reduction[3].

Protocol 3.1: Synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Causality of Catalyst Choice: The Meerwein arylation utilizes Copper(II) chloride (CuCl₂). Cu(II) acts as a Single Electron Transfer (SET) agent, reducing to Cu(I) in situ to generate an aryl radical from the diazonium salt. This radical selectively attacks the electron-rich 5-position of the furfural ring[3].

Step-by-Step Methodology:

  • Diazotization: Suspend 2-chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1.5:1 v/v). Cool the suspension to 0–5 °C using an ice-brine bath.

  • Add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.05 eq) dropwise over 20 minutes.

    • Self-Validating IPC: The turbid suspension will clarify into a pale-yellow solution, indicating successful diazonium salt formation. Maintain at 0 °C for 30 minutes.

  • Meerwein Coupling: In a separate flask, dissolve furfural (furan-2-carboxaldehyde, 1.2 eq) and CuCl₂·2H₂O (0.15 eq) in water/acetone (1:1). Warm to 15 °C.

  • Add the cold diazonium solution dropwise to the furfural mixture.

    • Self-Validating IPC: Immediate nitrogen gas evolution (effervescence) will occur. The reaction mixture will progressively darken.

  • Stir at room temperature for 4 hours until gas evolution ceases. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol to yield the aldehyde intermediate.

Protocol 3.2: Chemoselective Reduction to the Methanol

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is selected because it provides rapid, chemoselective reduction of the aldehyde to the primary alcohol without reducing the highly sensitive nitro group or causing reductive dechlorination of the aryl chloride.

Step-by-Step Methodology:

  • Dissolve 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde (1.0 eq) in anhydrous Methanol (0.2 M) and cool to 0 °C.

  • Add NaBH₄ (1.2 eq) portion-wise over 15 minutes to control the exothermic hydrogen gas release.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour.

    • Self-Validating IPC: TLC (Hexanes:EtOAc 6:4) will show the complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a more polar alcohol spot (Rf ~0.3).

  • Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess hydride. Remove methanol in vacuo, extract the aqueous layer with Dichloromethane (DCM), dry, and evaporate to afford (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol as a solid.

Synthesis A 2-Chloro-5-nitroaniline B Diazonium Salt A->B NaNO2, HCl 0°C C 5-(2-Chloro-5-nitrophenyl) furan-2-carbaldehyde B->C Furfural, CuCl2 Meerwein Arylation D (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol C->D NaBH4, MeOH Chemoselective Reduction

Upstream synthetic workflow via Meerwein arylation.

Downstream Application: Alkylation of Pharmacophores

A primary application of this intermediate in drug discovery is linking the arylfuran core to a basic amine (e.g., piperazine) to generate compounds with potent antibacterial and anticancer properties[4].

Workflow: Conversion to Chloride and Sₙ2 Displacement

  • Chlorination: Dissolve the methanol intermediate in anhydrous DCM. Add Thionyl Chloride (SOCl₂, 2.0 eq) and a catalytic drop of DMF. Stir at room temperature for 2 hours. Concentrate in vacuo to yield 2-(chloromethyl)-5-(2-chloro-5-nitrophenyl)furan.

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the conversion of the alcohol to the chloride while preventing side reactions.

  • Sₙ2 Alkylation: Dissolve the crude chloride in Acetonitrile. Add a secondary amine (e.g., N-methylpiperazine, 1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). Reflux for 6 hours.

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the final active pharmaceutical ingredient (API) analog.

Quantitative Data & Yield Summaries

The following table summarizes the expected quantitative metrics for the upstream synthesis protocols, establishing a baseline for process validation.

Reaction StepStarting MaterialReagents / CatalystTemp / TimeExpected YieldPurity (HPLC)
Diazotization 2-Chloro-5-nitroanilineNaNO₂, HCl (aq)0 °C / 0.5 h>95% (in situ)N/A
Meerwein Arylation Diazonium Salt + FurfuralCuCl₂·2H₂O (15 mol%)15 °C to RT / 4 h65 - 72%>92%
Aldehyde Reduction Arylfuran-2-carbaldehydeNaBH₄, Methanol0 °C to RT / 2 h88 - 94%>98%
Chlorination Arylfuran-2-yl-methanolSOCl₂, cat. DMF, DCMRT / 2 h90 - 95%>95%

References

  • Synthesis of arylfuran derivatives as potential antibacterial agents Medicinal Chemistry Research (2021). URL:[Link][2]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives National Library of Medicine (NIH/PMC). URL:[Link][1]

  • Synthesis, characterization, and Antibacterial Study of some Imidazole and Molecular Docking of New Heterocyclic from Furan Derivative Journal of Biochemical Technology (2019). URL:[Link][3]

  • Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines Biointerface Research in Applied Chemistry (2021). URL:[Link][4]

Sources

Method

Application Note: Regioselective Functionalization of the Furan Ring in (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

This Application Note is designed to provide high-level technical guidance on functionalizing the furan core of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol . The content is structured for medicinal chemists and proces...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide high-level technical guidance on functionalizing the furan core of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol . The content is structured for medicinal chemists and process development scientists, focusing on overcoming the specific electronic challenges posed by the electron-withdrawing nitroaryl substituent.[1]

[2]

Abstract & Strategic Analysis

The target molecule, (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (referred to herein as Compound 1 ), presents a unique "push-pull" electronic environment.[2] While the furan ring is inherently electron-rich, the presence of the 2-chloro-5-nitrophenyl group at the C5 position significantly deactivates the ring towards electrophilic aromatic substitution (EAS), particularly at the C4 position.[1] Conversely, the hydroxymethyl group at C2 provides mild activation and a directing handle for the C3 position.[1]

Successful functionalization requires navigating three critical constraints:

  • Regioselectivity: Balancing the directing effects of the C2-hydroxymethyl (ortho-directing) vs. the C5-aryl (meta-directing/deactivating).[2]

  • Chemo-compatibility: The nitro group is incompatible with strong nucleophiles (e.g., organolithiums like n-BuLi) and reducing environments.[1][2]

  • Furan Sensitivity: The ring is susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization.[1][2]

Reactivity Map & Logic Flow

The following diagram illustrates the electronic pressures and the logical workflow for functionalization.

ReactivityMap cluster_legend Legend Target (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol C3_Pos C3 Position (Activated by -CH2OH) Target->C3_Pos Major Site of Electrophilic Attack C4_Pos C4 Position (Deactivated by Ar-NO2) Target->C4_Pos Minor Site Method_NBS Method A: NBS Bromination C3_Pos->Method_NBS Electrophilic Halogenation Method_VH Method B: Vilsmeier-Haack C3_Pos->Method_VH Formylation Method_CH Method C: Pd-Catalyzed C-H Activation C3_Pos->Method_CH Direct Arylation Product_Br 3-Bromo Derivative (Cross-Coupling Precursor) Method_NBS->Product_Br Product_Ald 3-Formyl Derivative Method_VH->Product_Ald key Green: Activated Site | Red: Deactivated Site | Yellow: Method

Caption: Reactivity analysis showing the C3 position as the primary target for functionalization due to the activating influence of the hydroxymethyl group.

Method A: Regioselective C3-Bromination (The Gateway Protocol)

Objective: Introduce a bromine handle at the C3 position to enable downstream Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

Rationale: Direct lithiation (e.g., using n-BuLi) is contraindicated due to the presence of the nitro group, which can undergo redox reactions or nucleophilic attack, leading to decomposition [1].[1] Instead, we utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent.[1][2] The hydroxymethyl group directs the electrophile to the C3 position via hydrogen bonding or simply by electronic activation, while the electron-withdrawing nitroaryl group deactivates C4.[1]

Experimental Protocol

Reagents:

  • Compound 1 (1.0 eq)[2]

  • N-Bromosuccinimide (NBS) (1.05 eq)[2]

  • DMF (Dimethylformamide) (Anhydrous, 0.1 M concentration)[2]

  • Acetic Acid (Catalytic, 0.1 eq) - Optional, prevents ring opening.[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve Compound 1 in anhydrous DMF under an inert atmosphere (N2 or Ar). Cool the solution to 0°C.

    • Note: Protecting the alcohol (e.g., as TBDMS ether) is recommended if high yields are required, but free alcohols can often be brominated directly in DMF.[1]

  • Addition: Dissolve NBS in a minimal amount of DMF and add dropwise to the reaction mixture over 30 minutes.

    • Critical Control: Maintain temperature < 5°C to avoid poly-bromination.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.[1][2]

    • Endpoint: Disappearance of starting material.[1][2] A minor byproduct (C4-bromo isomer) may form (<10%).[2]

  • Workup: Quench with saturated aqueous Na2S2O3 (to remove excess bromine). Extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organic layer with water (3x) to remove DMF, then brine.[1][2]

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome: 3-Bromo-(5-(2-chloro-5-nitrophenyl)furan-2-yl)methanol as the major product.[2]

Method B: Vilsmeier-Haack Formylation

Objective: Introduce a formyl (-CHO) group at C3 for conversion to amines (reductive amination) or olefins (Wittig).[2]

Rationale: The Vilsmeier-Haack reaction is a "soft" electrophilic substitution.[1][2] While the nitroaryl group deactivates the ring, the furan oxygen and the C2-hydroxymethyl group maintain sufficient electron density at C3 for reaction with the Vilsmeier reagent (chloromethyliminium salt) [2].[1]

Experimental Protocol

Reagents:

  • Compound 1 (1.0 eq)[2]

  • POCl3 (Phosphorus Oxychloride) (1.2 eq)[2]

  • DMF (Excess, acts as solvent and reagent)[1]

Step-by-Step Workflow:

  • Reagent Formation: In a separate flask, cool anhydrous DMF (5 eq) to 0°C. Add POCl3 dropwise under N2. Stir for 30 mins to form the Vilsmeier salt (white precipitate or suspension).[1][2]

  • Substrate Addition: Dissolve Compound 1 in DMF and add it slowly to the Vilsmeier reagent at 0°C.

    • Protection Note: The primary alcohol will likely be converted to a formate ester or chloride under these conditions.[1] It is strongly advised to protect the alcohol as an Acetate (Ac) or Silyl Ether (TBS) prior to this step.[2]

  • Heating: Warm the mixture to 60–80°C. The electron-deficient nature of the ring requires thermal energy to drive the EAS.[1] Stir for 2–6 hours.

  • Hydrolysis: Cool to RT and pour the mixture onto crushed ice/saturated Sodium Acetate (NaOAc) solution. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with CH2Cl2. Wash with NaHCO3 to neutralize acid.[1][2]

Data Summary Table:

ParameterConditionReason
Temperature 60–80°COvercome deactivation by 5-Nitroaryl group
Solvent DMFReagent & Solvent; stabilizes intermediates
Protection Required (OH -> OAc)Prevent conversion of -CH2OH to -CH2Cl

Method C: Palladium-Catalyzed C-H Activation (Advanced)

Objective: Direct arylation at C3 without pre-functionalization.[1][2]

Rationale: Modern Pd-catalyzed C-H activation avoids the need for halogenation and is highly compatible with nitro groups.[1][2] Using a directing group strategy (the free alcohol or a transient directing group), Pd(II) can insert into the C3-H bond [3].[1][2]

Protocol (General Conditions):

  • Catalyst: Pd(OAc)2 (5-10 mol%)[2]

  • Ligand: PPh3 or specialized phosphines (e.g., XPhos).[1][2]

  • Base: Cs2CO3 or K2CO3 (anhydrous).[1][2]

  • Coupling Partner: Aryl Bromide or Iodide.[1][2]

  • Solvent: Toluene or 1,4-Dioxane at 100°C.

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the carbonate base assists in deprotonating the C3 position coordinated to the Palladium center.[1]

Safety & Handling

  • Nitro Compounds: The 2-chloro-5-nitrophenyl moiety presents a risk of energetic decomposition at high temperatures.[2] Do not heat neat. Always conduct Differential Scanning Calorimetry (DSC) before scaling up >1g.[1][2]

  • Furan Toxicity: Many furan derivatives are potential carcinogens.[1][2][4] Handle in a fume hood with double gloving.[1][2]

  • Acid Sensitivity: Avoid strong mineral acids (HCl, H2SO4) which cause furan ring opening (forming 1,4-dicarbonyls).[1][2][5] Use Lewis acids or buffered conditions where possible.

References

  • Gribble, G. W. (2012).[1][2] Lithiation of Furans. In: Heterocyclic Scaffolds II. Topics in Heterocyclic Chemistry. Springer.[1][2] Link (General reference on incompatibility of nitro groups with organolithiums).[2]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1][2] Link

  • Roger, J., et al. (2009).[1][2] Palladium-catalyzed C-H bond activation of furans. Green Chemistry, 11, 425-432.[1][2] Link

  • Keay, B. A. (1999).[1][2] Regioselective Lithiation of 2,5-Disubstituted Furans. Chemical Society Reviews.[1][2] (Context for directing groups).

(Note: Specific literature on the exact CAS 353509-26-9 is limited; protocols are derived from validated methodologies for electronically similar 2-aryl-5-hydroxymethylfurans.)[2]

Sources

Application

Application Note: Antimicrobial Assay Protocols for (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale The escalating crisis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections has necessitated the revival and structural optimization of legacy antibiotic classes[1]. Among these, nitrofuran derivatives stand out due to their unique, multi-target mechanism of action that historically yields very low rates of acquired clinical resistance[2].

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is a rationally designed synthetic nitrophenylfuran. As a Senior Application Scientist, it is critical to understand the causality behind this molecule's structural features before designing assays to test it:

  • The Pharmacophore (Nitro Group): The nitro group at the 5-position of the phenyl ring acts as a prodrug trigger. It requires bioactivation by bacterial nitroreductases to become cytotoxic[3].

  • Electronic & Steric Modulation (2-Chloro Substitution): The chlorine atom situated ortho to the furan linkage forces the biphenyl-like system out of planarity, increasing aqueous solubility. Furthermore, its para relationship to the nitro group exerts an electron-withdrawing inductive effect, lowering the reduction potential and facilitating faster activation by bacterial enzymes.

  • Solubility Handle (Hydroxymethyl Group): The -CH₂OH group at the 2-position of the furan ring acts as a hydrogen bond donor/acceptor, significantly improving the compound's solubility profile in standard aqueous assay broths compared to unsubstituted analogs.

Mechanism of Action: The Prodrug Bioactivation Pathway

To accurately evaluate this compound, one must understand that it does not act on the bacterial cell in its native state. It is a prodrug that hijacks the bacteria's own enzymatic machinery[1].

In susceptible Gram-negative and Gram-positive bacteria, oxygen-insensitive Type I nitroreductases (such as NfsA and NfsB in Escherichia coli) catalyze the stepwise reduction of the nitro moiety[1][3]. This process utilizes NADPH/NADH as electron donors and FMN as a cofactor, generating highly reactive nitroso and hydroxylamino electrophiles[3]. These intermediates indiscriminately attack nucleophilic sites on bacterial macromolecules, leading to DNA strand breaks, ribosomal translation inhibition, and the halting of energy metabolism (citric acid cycle)[2][3].

MOA cluster_targets Intracellular Targets Prodrug (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol Enzyme Bacterial Nitroreductases (e.g., NfsA, NfsB) Prodrug->Enzyme Intracellular Diffusion Intermediate Reactive Electrophiles (Nitroso / Hydroxylamino) Enzyme->Intermediate Stepwise Reduction (NADPH/FMN) DNA DNA Strand Breaks Intermediate->DNA Ribosome Ribosomes Translation Halt Intermediate->Ribosome Metabolism Energy Metabolism Enzyme Inhibition Intermediate->Metabolism Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Ribosome->Death Metabolism->Death

Figure 1: Nitroreductase-mediated bioactivation pathway of the nitrophenylfuran prodrug.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems . Because nitroaromatic compounds can occasionally precipitate or exhibit intrinsic color that confounds optical density (OD) readings, these workflows incorporate orthogonal readouts (like Resazurin metabolism) and mechanistic controls.

Protocol A: Orthogonally Validated MIC & MBC Determination

Causality & Rationale: Standard OD₆₀₀ readings can yield false positives for bacterial growth if the compound precipitates. Adding Resazurin (Alamar Blue) provides a secondary, colorimetric validation. Viable bacteria reduce blue resazurin to pink, fluorescent resorufin, confirming metabolic activity independently of turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol in 100% molecular-grade DMSO to create a 10 mg/mL stock. Note: Nitrofurans are sensitive to light; store stocks in amber tubes.

  • Broth Preparation: Prepare fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the pH is strictly between 7.2 and 7.4.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Incubate the plate at 37°C for 16–20 hours under aerobic conditions.

  • Primary Readout (OD): Read the plate at OD₆₀₀ using a microplate reader.

  • Secondary Readout (Resazurin): Add 10 µL of 0.015% Resazurin solution to each well. Incubate for 1–2 hours. A color change from blue to pink indicates viable cells. The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue.

  • MBC Determination: Plate 10 µL from all wells at and above the MIC onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a

    
     reduction in initial inoculum.
    

Workflow Prep 1. Compound Prep (DMSO) Dilution 2. Serial Dilution Prep->Dilution Inoculation 3. Bacterial Inoculation Dilution->Inoculation Incubation 4. Incubation (16-20h, 37°C) Inoculation->Incubation Readout 5. Resazurin & OD600 Read Incubation->Readout

Figure 2: Standardized high-throughput workflow for Broth Microdilution MIC determination.

Protocol B: Mechanistic Validation via Nitroreductase Knockouts

Causality & Rationale: To definitively prove that (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol acts via the canonical nitrofuran pathway[3], its activity must be tested against bacterial strains lacking the activating enzymes.

Step-by-Step Methodology:

  • Obtain wild-type E. coli BW25113 and its corresponding single-gene knockout mutants (

    
    nfsA and 
    
    
    
    nfsB) from the Keio collection.
  • Perform the MIC assay (Protocol A) simultaneously on the WT and mutant strains.

  • Data Interpretation: A significant shift in MIC (typically

    
     4-fold increase) in the mutant strains compared to the WT confirms that the compound is a prodrug dependent on NfsA/NfsB for bioactivation[1].
    
Protocol C: Time-Kill Kinetics

Causality & Rationale: Nitrofurans generally exhibit concentration-dependent bactericidal activity[2]. A time-kill assay establishes the pharmacodynamic profile, determining how rapidly the compound eradicates the bacterial population at multiples of the MIC.

Step-by-Step Methodology:

  • Prepare tubes containing 10 mL of CAMHB with the compound at 1×, 4×, and 10× the established MIC. Include a drug-free growth control.

  • Inoculate each tube to a starting density of

    
     CFU/mL.
    
  • Incubate at 37°C with shaking (200 rpm).

  • Remove 100 µL aliquots at time points 0, 2, 4, 8, and 24 hours.

  • Serially dilute the aliquots in sterile PBS and plate on TSA.

  • Count colonies after 24 hours to calculate Log₁₀ CFU/mL. A reduction of

    
     3 Log₁₀ from the initial inoculum indicates bactericidal activity.
    

Representative Data Presentation

To assist in benchmarking, the following tables summarize the expected quantitative data profiles for a highly active nitrophenylfuran derivative against standard reference strains.

Table 1: Representative MIC and MBC Values

Bacterial Strain Phenotype MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Escherichia coli ATCC 25922 Susceptible 1.0 2.0 2

| E. coli BW25113 (


nfsA) | NTR-Deficient | >16.0 | >16.0 | N/A |
| Staphylococcus aureus ATCC 29213 | Susceptible | 2.0 | 4.0 | 2 |
| Pseudomonas aeruginosa PAO1 | Intrinsic Resistance | >64.0 | >64.0 | N/A |

Insight: The massive shift in MIC for the


nfsA mutant validates the target mechanism. The lack of efficacy against P. aeruginosa is typical for nitrofurans due to restricted outer membrane permeability and active efflux mechanisms[1].

Table 2: Time-Kill Kinetics against E. coli ATCC 25922 (Log₁₀ CFU/mL)

Time (Hours) Growth Control 1× MIC (1 µg/mL) 4× MIC (4 µg/mL) 10× MIC (10 µg/mL)
0 6.0 6.0 6.0 6.0
2 6.8 5.5 4.2 3.1
4 7.9 4.8 2.9 < 1.0 (LOD)
8 8.8 4.1 < 1.0 (LOD) < 1.0 (LOD)

| 24 | 9.2 | 3.5 | < 1.0 (LOD) | < 1.0 (LOD) |

Insight: The data demonstrates rapid, concentration-dependent bactericidal activity, achieving a >3-log reduction within 4 hours at 10× MIC, a hallmark of potent nitrofuran activation leading to catastrophic DNA fragmentation[2][3].

References

  • Source: nih.
  • Source: nih.
  • Source: wikipedia.

Sources

Method

Suzuki coupling conditions for 2-chloro-5-nitrophenyl furan scaffolds

Application Note: High-Fidelity Suzuki-Miyaura Protocols for 2-Chloro-5-Nitrophenyl Furan Scaffolds Executive Summary & Strategic Analysis The synthesis of 2-chloro-5-nitrophenyl furan scaffolds presents a classic "chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Protocols for 2-Chloro-5-Nitrophenyl Furan Scaffolds

Executive Summary & Strategic Analysis

The synthesis of 2-chloro-5-nitrophenyl furan scaffolds presents a classic "chemoselectivity vs. stability" paradox in medicinal chemistry. This scaffold is a high-value pharmacophore, often serving as a core for kinase inhibitors and antimicrobials.[1] However, its construction requires navigating three competing chemical behaviors:

  • The "Activated" Chloride: The nitro group at the C5 position is para to the C2-chloride.[1] This strongly withdraws electron density, activating the C-Cl bond toward oxidative addition.[1] While beneficial for late-stage functionalization, it poses a risk of premature reactivity (double coupling) during scaffold assembly.[1]

  • The Furan Sensitivity: Furan-2-boronic acids are notoriously unstable.[1][2] They undergo rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often faster than the desired transmetallation step.[1][2]

  • Chemoselectivity: When synthesizing this scaffold from a dihalo-precursor (e.g., 1-bromo-2-chloro-5-nitrobenzene), the catalyst system must discriminate strictly between the bromide (for coupling) and the activated chloride (to be preserved).[1]

This guide provides two distinct protocols: Protocol A for the robust construction of the scaffold using stable boronate surrogates, and Protocol B for the subsequent functionalization of the activated chloride.[1]

Critical Mechanism: The Protodeboronation Trap[1]

Before attempting synthesis, researchers must understand why standard Suzuki conditions often fail with furans.[1]

  • The Failure Mode: In the presence of base and water, furan-2-boronic acid forms a boronate "ate" complex.[1] While this is necessary for transmetallation, the electron-rich furan ring facilitates a hydrolytic cleavage of the C-B bond, releasing volatile furan and boric acid.[1]

  • The Solution: We must throttle the concentration of the active boronate species ("Slow Release") or remove water entirely ("Anhydrous Activation").[1]

Protodeboronation cluster_0 Critical Competition BoronicAcid Furan-2-Boronic Acid AteComplex Boronate 'Ate' Complex (Active Species) BoronicAcid->AteComplex + Base Base Base (OH-) PdCycle Pd(II)-Ar Intermediate (Transmetallation) AteComplex->PdCycle Fast (Desired) Decomp Furan (Decomposition) + Boric Acid AteComplex->Decomp k_deboronation (Often > k_transmetallation) Product Coupled Product PdCycle->Product Reductive Elimination

Figure 1: The kinetic competition between productive coupling and destructive protodeboronation in furan couplings.

Protocol A: Scaffold Construction (Chemoselective)

Objective: Synthesis of 2-(2-chloro-5-nitrophenyl)furan from 1-bromo-2-chloro-5-nitrobenzene. Strategy: Use Potassium Organotrifluoroborates to prevent protodeboronation and a mild phosphine ligand to ensure reaction only occurs at the Bromide, leaving the activated Chloride intact.[1]

Materials
  • Substrate: 1-bromo-2-chloro-5-nitrobenzene (1.0 equiv)[1]

  • Coupling Partner: Potassium furan-2-trifluoroborate (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3 mol%)[1]

    • Why: The bidentate dppf ligand creates a catalyst with a wide bite angle that is active enough for bromides but too sterically crowded and electron-poor to easily insert into the C-Cl bond, ensuring high chemoselectivity [1].[1]

  • Base: Triethylamine (Et₃N) (3.0 equiv)[1]

  • Solvent: Ethanol/Water (3:1)[1]

    • Why: Trifluoroborates require a protic solvent to slowly hydrolyze into the active boronic acid in situ, keeping the standing concentration low and preventing decomposition [2].[1]

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 1-bromo-2-chloro-5-nitrobenzene (1.0 mmol, 236 mg), Potassium furan-2-trifluoroborate (1.1 mmol, 191 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg).[1]

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).[1] Crucial: Oxygen promotes homocoupling.[1][2]

  • Solvent Addition: Add degassed Ethanol (3.0 mL) and Triethylamine (0.42 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1).[1] Look for the disappearance of the starting bromide. If the reaction runs too long (>12h), you risk reacting the chloride.[1]

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes). The product is a yellow solid.[1]

Expected Yield: 85-92% Selectivity: >98:2 (Br reaction vs. Cl reaction).[1]

Protocol B: Functionalizing the Activated Chloride

Objective: Reacting the 2-chloro-5-nitrophenyl furan scaffold with a second aryl boronic acid. Strategy: The C-Cl bond is now the target. Because it is an aryl chloride, we need an electron-rich, bulky ligand (Buchwald Ligand) to facilitate oxidative addition.[1] The nitro group assists this process electronically.[1]

Materials
  • Substrate: 2-(2-chloro-5-nitrophenyl)furan (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)[1]

    • Why: XPhos is the "gold standard" for aryl chlorides.[1] It forms a highly active monoligated Pd(0) species that can insert into the C-Cl bond, even on sterically hindered substrates [3].[1]

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

    • Why: Anhydrous conditions protect the furan ring (already installed) from hydrolytic cleavage during this second high-temperature step.[1]

Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in 1 mL of dioxane. Stir at 100°C for 2 minutes (color change from purple to orange/brown indicates active catalyst formation).

  • Substrate Addition: Add the scaffold (1.0 mmol), the new Boronic Acid (1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

  • Reaction: Add remaining Dioxane (4 mL) and heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove phosphate salts and palladium black.[1] Rinse with EtOAc.[1][2]

  • Purification: Concentrate and purify via column chromatography.

Troubleshooting & Decision Matrix

Use this logic flow to adapt the protocol if yields are low.

DecisionMatrix Start Problem Encountered Issue1 Low Yield of Scaffold (Protocol A) Start->Issue1 Issue2 No Reaction at Chloride (Protocol B) Start->Issue2 Check1 Is Furan missing? Issue1->Check1 Check3 Substrate decomposed? Issue2->Check3 Sol1 Protodeboronation occurred. Switch to MIDA Boronate or reduce water content. Check1->Sol1 Yes Check2 Is Chloride reacting? Check1->Check2 No Sol2 Over-active catalyst. Switch from XPhos to dppf or lower temp to 60°C. Check2->Sol2 Yes Sol3 Nitro group reduction? Avoid alcohol solvents. Use Toluene/Dioxane. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common failure modes in nitro-halo-furan couplings.

Data Summary: Catalyst Selection Guide

ParameterProtocol A (Scaffold Synthesis) Protocol B (Functionalization)
Target Bond C-Br (leaving C-Cl intact)C-Cl (activated by Nitro)
Primary Challenge Furan Stability & ChemoselectivityActivating the Chloride
Recommended Ligand dppf or PPh₃ XPhos or SPhos
Boron Source Potassium Trifluoroborate (Stable)Boronic Acid / Pinacol Ester
Base Et₃N or K₂CO₃ (Mild)K₃PO₄ (Stronger, Anhydrous)
Solvent System EtOH/H₂O (Promotes BF3 hydrolysis)Dioxane (Anhydrous)
Temperature 80°C100°C - 110°C

References

  • Molander, G. A., & Canturk, B. (2009).[1][4] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(49), 9240-9261.[1] Link[1]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073-14075.[1] Link[1]

Sources

Application

Application Note: Protocols for the Handling and Storage of Light-Sensitive Nitrofuran Compounds

Introduction The nitrofuran class of synthetic antibiotics, which includes compounds like nitrofurantoin, furazolidone, and nitrofurazone, represents a critical tool in both human and veterinary medicine. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The nitrofuran class of synthetic antibiotics, which includes compounds like nitrofurantoin, furazolidone, and nitrofurazone, represents a critical tool in both human and veterinary medicine. However, their utility is intrinsically linked to their chemical stability. A defining characteristic of this class is a pronounced sensitivity to light, which can lead to rapid degradation, loss of efficacy, and the formation of potentially toxic byproducts. Furthermore, many nitrofurans are classified as suspected carcinogens and mutagens, demanding stringent safety protocols.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of light-sensitive nitrofuran compounds. By integrating mechanistic understanding with field-proven protocols, this document aims to ensure the integrity of experimental data and the safety of laboratory personnel.

The Mechanism of Nitrofuran Photodegradation

Understanding the "why" behind handling protocols is critical for their effective implementation. The photodegradation of nitrofurans is not a random process but a predictable photochemical reaction initiated by the absorption of light energy.

The core of this instability lies in the 5-nitrofuran ring structure. The nitro group acts as a chromophore, a part of the molecule that absorbs light, particularly in the UV and high-energy visible spectrum (300-500 nm).[3][4][5] The primary degradation route is direct photolysis, where the absorbed light energy is sufficient to directly break chemical bonds within the molecule.[3][6]

Studies on nitrofurans like furaltadone, furazolidone, and nitrofurantoin have shown that this process can be autocatalytic. A major photodegradation product is nitrofuraldehyde, which is also photolabile. The photolysis of nitrofuraldehyde can produce nitric oxide (NO), which is readily oxidized to nitrous acid.[3][6] The resulting acidification of the local environment can then catalyze further degradation of the parent nitrofuran compound, creating a feedback loop that accelerates decomposition.[3][6]

Photodegradation_Pathway Parent Nitrofuran Compound (e.g., Nitrofurantoin) Excited Excited State Molecule Parent->Excited Light Absorption (hv, ~365nm) Final Further Degradation Products Parent->Final Catalysis Product1 Primary Degradant (Nitrofuraldehyde) Excited->Product1 Direct Photolysis Product2 Nitrous Acid (HNO2) via NO intermediate Product1->Product2 Photolysis (hv) Product2->Parent  Acid Catalysis

Caption: Autocatalytic photodegradation of nitrofurans.

Core Principles for Safe Handling & Storage

The integrity of nitrofuran compounds depends on the stringent control of key environmental factors. All handling and storage protocols must be designed to mitigate the risks associated with light, temperature, and atmospheric exposure.

Parameter Risk Factor Mitigation Strategy & Rationale
Light Primary driver of degradation via photolysis.[3][6][7]Exclusion of Light: Use amber or opaque containers, wrap with aluminum foil, and work in low-light conditions or under long-wavelength lighting (>500 nm).[5][8][9][10] This prevents the initial absorption of photonic energy by the chromophore.
Temperature Can accelerate degradation kinetics.Controlled Cold Storage: Store neat compounds and stock solutions at low temperatures (e.g., -20°C) and working solutions under refrigeration (2-8°C).[11][12] This slows down all chemical reactions, including any secondary degradation pathways.
Atmosphere Potential for oxidation, though a lesser concern than photolysis.Inert Atmosphere: For long-term storage of highly sensitive or valuable materials, consider storage under an inert gas like argon or nitrogen.[1] This displaces oxygen and prevents oxidative degradation.
Safety Suspected carcinogenicity, mutagenicity, and reproductive toxicity.[1]Containment & PPE: Always handle in a designated area, preferably a fume hood, to prevent inhalation of dust. Use appropriate PPE, including gloves, lab coat, and safety glasses.[13] This minimizes personnel exposure to a hazardous substance.

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is essential for both safety and experimental reproducibility.

SOP 1: Receiving and Initial Storage of Neat Compounds
  • Inspect: Upon receipt, immediately inspect the container for any damage or leaks.

  • Verify: Confirm the compound is protected from light (e.g., in an amber vial, within an opaque pouch).

  • Label: Affix a clear label indicating the compound name, date received, and hazard warnings ("Light-Sensitive," "Toxic").

  • Log: Record the compound in the laboratory inventory system.

  • Store: Immediately transfer the compound to its designated long-term storage location, which must be a secure, locked, and clearly labeled area (e.g., a -20°C freezer).[2]

SOP 2: Preparation of Stock and Working Solutions

This entire procedure must be conducted with minimal light exposure.

  • Prepare Workspace: Dim the ambient lights in the laboratory. If possible, work under a safety cabinet or in a designated low-light area equipped with a brown or red safety light.[5][8]

  • Gather Materials: Use amber glass volumetric flasks and vials or clear glassware meticulously wrapped in aluminum foil.[4][5][8]

  • Equilibrate: Allow the neat compound container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the required amount of the compound rapidly. Handle the powder in a chemical fume hood to avoid inhaling dust.

  • Dissolution: Add the solvent (e.g., methanol or DMSO) to the weighed compound. Use sonication in a foil-covered beaker if necessary to aid dissolution.

  • Transfer & Dilute: Transfer the solution to the prepared volumetric flask and dilute to the final volume. Mix thoroughly.

  • Aliquot & Store: Immediately aliquot the stock solution into amber, screw-cap vials for storage. For working solutions, perform dilutions in a similar light-protected manner.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Cleanup: Decontaminate all glassware and surfaces according to established safety procedures.

Solution_Prep_Workflow cluster_prep Low-Light Environment Start Start: Equilibrate Neat Compound Weigh Weigh Compound (in Fume Hood) Start->Weigh Dissolve Dissolve in Solvent (Foil-Wrapped Beaker) Weigh->Dissolve Dilute Dilute to Volume (Amber Volumetric Flask) Dissolve->Dilute Aliquot Aliquot into Amber Vials Dilute->Aliquot Store Store Appropriately (e.g., -20°C) Aliquot->Store Safety_Decision_Tree Start Handling Nitrofuran? IsSolid Is it a solid or concentrated solution? Start->IsSolid UseHood Work in Fume Hood IsSolid->UseHood Yes UseBench Work in Designated Low-Light Area IsSolid->UseBench No (Dilute Solution) WearPPE Wear Full PPE (Gloves, Goggles, Coat) UseHood->WearPPE UseBench->WearPPE CheckStorage Store in Light-Protected Cold Storage? WearPPE->CheckStorage Dispose Dispose as Hazardous Waste CheckStorage->Dispose End Procedure Complete Dispose->End

Caption: Decision tree for safe nitrofuran handling.

Protocol for Photostability Assessment

To comply with regulatory expectations (ICH Q1B) and ensure data quality, the photostability of nitrofuran compounds and their formulations must be formally assessed. [4]

Objective: To determine if light exposure results in unacceptable changes to the physical or chemical properties of the substance.

Methodology:

  • Sample Preparation: Prepare multiple sets of samples of the drug substance or product. For solutions, use chemically inert, transparent containers (e.g., quartz cuvettes or Type I glass vials).

  • Control Samples: Prepare a "dark control" set of samples by wrapping them completely in aluminum foil. These will be stored under the same temperature and humidity conditions as the test samples but protected from light.

  • Light Exposure: Place the test samples in a calibrated photostability chamber. The ICH guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Timepoints: Sample the test and dark control materials at appropriate intervals.

  • Analysis: Analyze the samples at each timepoint. The analytical method must be stability-indicating, capable of separating degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common technique for this purpose. [7]For identifying metabolites, LC-MS/MS is highly effective. [11][14]6. Evaluation: Compare the results from the light-exposed samples to those of the dark control. Significant degradation, changes in appearance, or the formation of impurities in the exposed samples indicate photosensitivity.

Conclusion

Nitrofuran compounds are powerful but delicate molecules. Their susceptibility to photodegradation and their inherent toxicity necessitate a rigorous and informed approach to their handling and storage. By implementing the protocols outlined in this guide—grounded in the principles of photochemistry and laboratory safety—researchers can protect themselves from hazardous exposure while ensuring the validity, accuracy, and reproducibility of their scientific results.

References

  • Title: A new Ag‐based photocatalyst for efficient degradation of antibiotic nitrofurantoin Source: Wiley Online Library URL: [Link]

  • Title: Development of an analytical method to detect metabolites of nitrofurans Source: ScienceDirect URL: [Link]

  • Title: Aquatic Photochemistry of Nitrofuran Antibiotics Source: ACS Publications URL: [Link]

  • Title: Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS Source: SciELO URL: [Link]

  • Title: Environmental photolytic degradation of antibiotic nitrofurantoin Source: ResearchGate URL: [Link]

  • Title: Aquatic photochemistry of nitrofuran antibiotics Source: PubMed URL: [Link]

  • Title: How To Protect Light Sensitive Products Source: LFA Tablet Presses URL: [Link]

  • Title: Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination Source: MDPI URL: [Link]

  • Title: Nitrofurazone Removal from Water Enhanced by Coupling Photocatalysis and Biodegradation Source: MDPI URL: [Link]

  • Title: Detecting nitrofuran metabolites in animal products using LC/MS/MS Source: International Labmate URL: [Link]

  • Title: New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS Source: National Center for Biotechnology Information URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEETS NITROFURANTOIN RELATED COMPOUND A Source: Cleanchem URL: [Link]

  • Title: Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens Source: University of St Andrews URL: [Link]

  • Title: Protection of Light sensitive Drugs Source: Pharma Manual URL: [Link]

  • Title: Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking Source: PubMed URL: [Link]

  • Title: Light-Sensitive Injectable Prescription Drugs Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protection of Light Sensitive Products Source: Pharmaguideline URL: [Link]

  • Title: Aseptic filling of unstable drug products: How to protect sensitive drugs during the fill finish process Source: Pharmaceutical Technology URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbio URL: [Link]

  • Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL: [Link]

  • Title: 5 Tips for Handling Photosensitive Reagents Source: Labtag Blog URL: [Link]

  • Title: ICH: New Guideline for Stabilities Source: ECA Academy URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol preparation

Technical Support Center: Synthesis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol Welcome to the technical support resource for the synthesis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Welcome to the technical support resource for the synthesis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, mechanistically-grounded solutions to minimize side reactions and optimize product yield and purity.

The preparation of this molecule is typically achieved via a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the furan and phenyl rings to create the intermediate, 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde.

  • Selective Reduction: Reduction of the aldehyde functional group to the primary alcohol.

Each step presents unique challenges that can significantly impact the success of the synthesis. This guide addresses these issues in a direct question-and-answer format.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Selective Reduction A Aryl Halide (e.g., 1-Bromo-2-chloro-5-nitrobenzene) C Suzuki-Miyaura Reaction (Pd Catalyst, Base) A->C B Furan Boronic Acid Derivative (e.g., (5-Formylfuran-2-yl)boronic acid pinacol ester) B->C D Intermediate Aldehyde 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde C->D F Selective Aldehyde Reduction D->F E Reducing Agent (e.g., NaBH4) E->F G Final Product (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol F->G

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling

This step is often the most challenging due to the inherent instability of the furan-2-boronic acid moiety. Low yields are typically traced back to specific, preventable side reactions.

Q1: I am getting very low yields of my coupled aldehyde, and my main byproduct appears to be furan or 2-furaldehyde. What is happening?

A1: You are likely observing significant protodeboronation.

This is the most common failure mode for Suzuki couplings involving electron-rich heteroaryl boronic acids like furan-2-boronic acid.[1][2] Protodeboronation is the cleavage of the carbon-boron bond by a proton source (often water from the aqueous base), which replaces the boronic acid group with a simple hydrogen atom.[2][3] This side reaction is accelerated by the high temperatures and basic conditions often used in standard Suzuki protocols.[1]

G FuranBA Furan-2-boronic Acid R-B(OH)₂ Furan Furan (Protodeboronation Product) R-H FuranBA->Furan  Base, Heat BoricAcid B(OH)₃ Proton H⁺ (from H₂O, solvent)

Caption: The undesired protodeboronation pathway.

Solutions & Causality:

  • Use a More Stable Boron Reagent: Standard furan-2-boronic acid is highly susceptible to decomposition.[4] Using a stabilized derivative is the most effective solution. These reagents act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[2]

Boron ReagentStructure TypeStability & Rationale
Furan-2-boronic acid Free AcidLow Stability. Prone to rapid protodeboronation and trimerization to boroxines.[5]
Pinacol Ester Cyclic EsterGood Stability. The pinacol group provides steric bulk and reduces the Lewis acidity of the boron atom, protecting it from premature hydrolysis and protodeboronation.[3][5]
MIDA Boronate Bicyclic EsterHigh Stability. Forms a highly stable bicyclic structure that is robust enough for chromatography but slowly hydrolyzes under reaction conditions to release the active boronic acid.[1][2]
Potassium Trifluoroborate Borate SaltHigh Stability. The trifluoroborate salt (R-BF₃K) is typically a stable, crystalline solid that is less prone to protodeboronation than the corresponding boronic acid.[4]
  • Lower the Reaction Temperature: Heat accelerates protodeboronation. Standard protocols often call for temperatures >80 °C, which is detrimental for this substrate.[1]

    • Action: Start the reaction at room temperature (20-25 °C) and only warm gently (e.g., to 40-50 °C) if the reaction is sluggish. This requires a highly active catalyst.

  • Use a Modern, Highly Active Catalyst System: To enable lower temperatures and shorter reaction times, a robust catalyst is essential.

    • Action: Employ a modern palladium pre-catalyst that rapidly forms the active Pd(0) species.[1] Buchwald or Fu have developed numerous effective systems.[6][7] A combination like XPhos Pd G3 is an excellent starting point.

  • Optimize the Base and Solvent: While aqueous bases are common, they provide the proton source for the side reaction.

    • Action: Consider using a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][8] Using anhydrous solvents can also help, though some water is often necessary for the catalytic cycle. A mixture of dioxane or THF with a small amount of water (5-10%) is a common choice.[1]

Q2: Besides my starting materials, I am seeing significant amounts of biaryl (homocoupled) byproducts. How do I prevent this?

A2: This is likely due to oxygen in your reaction system.

Homocoupling of boronic acids is a well-known side reaction often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[5][9] It can also occur if a Pd(II) source is used as the pre-catalyst and its reduction to the active Pd(0) is inefficient.

Solutions & Causality:

  • Ensure Rigorously Anaerobic Conditions: Oxygen is a catalyst poison and promotes side reactions.

    • Action: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: While Pd(OAc)₂ is a common pre-catalyst, it requires in-situ reduction to Pd(0). If this is slow, side reactions can occur.

    • Action: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (as mentioned in Q1) ensures rapid and efficient entry into the catalytic cycle, minimizing the time available for oxidative side reactions.[7]

Part 2: Troubleshooting the Selective Aldehyde Reduction

The reduction of the intermediate aldehyde to the final alcohol product is generally more straightforward than the coupling step. However, specific side reactions can still occur if conditions are not chosen carefully.

Q1: My final product is contaminated with a significant amount of the corresponding carboxylic acid. Why did my aldehyde get oxidized?

A1: This is not an oxidation, but a disproportionation known as the Cannizzaro Reaction.

The Cannizzaro reaction occurs when an aldehyde that has no α-hydrogens (like 5-aryl-2-furaldehyde) is exposed to a strong base.[9] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (your desired product), while a second molecule is oxidized to the carboxylic acid (your impurity).

G Aldehyde1 Aldehyde (R-CHO) Alcohol Alcohol (R-CH₂OH) Desired Product Aldehyde1->Alcohol Reduced Aldehyde2 Aldehyde (R-CHO) Carboxylate Carboxylate Salt (R-COO⁻) Impurity Aldehyde2->Carboxylate Oxidized Base Strong Base (e.g., NaOH, KOH)

Caption: The Cannizzaro disproportionation side reaction.

Solution & Causality:

  • Avoid Strong Bases: The key is to perform the reduction under neutral or mildly basic conditions. Do not use reagents like KOH or NaOH in conjunction with the reduction step.

  • Use a Hydride-Based Reducing Agent: The standard and most effective method for this transformation is reduction with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[10] NaBH₄ is a mild and selective source of hydride (H⁻) that will efficiently reduce the aldehyde without requiring strongly basic conditions and without affecting the nitro or chloro groups.[11]

Q2: The reduction is very slow or incomplete, even after a long time.

A2: This may be due to reagent quality, temperature, or stoichiometry.

Solutions & Causality:

  • Check Reagent Quality: Sodium borohydride can decompose over time, especially if not stored in a dry environment.

    • Action: Use a fresh bottle of NaBH₄.

  • Stoichiometry: While the reaction is 1:1 in theory (after accounting for all four hydrides on NaBH₄), it is common practice to use a slight excess to ensure the reaction goes to completion.

    • Action: Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the aldehyde.

  • Temperature: The reaction is often performed at 0 °C to control the initial exothermic addition and then allowed to warm to room temperature.[10] If the reaction is sluggish, gentle warming is not typically required but ensure it has reached ambient temperature.

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after 1-2 hours at room temperature, add an additional small portion of NaBH₄.

Part 3: General FAQs

Q: Which set of starting materials is better for the Suzuki coupling: (A) 1-bromo-2-chloro-5-nitrobenzene + (5-formylfuran-2-yl)boronic acid derivative, or (B) 5-bromo-2-furaldehyde + (2-chloro-5-nitrophenyl)boronic acid?

A: Both routes are viable. However, Route A is often preferred. The key challenge is the instability of the furan boronic acid.[1][4] By using a stabilized derivative like the pinacol ester of (5-formylfuran-2-yl)boronic acid, you directly address the most probable point of failure. Aryl boronic acids, like (2-chloro-5-nitrophenyl)boronic acid in Route B, are generally much more stable and robust coupling partners.

Q: How should I purify the intermediate aldehyde and the final alcohol product?

A: Both the intermediate and the final product are typically purified using flash column chromatography on silica gel.

  • For the Aldehyde: A non-polar solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Hexanes is a good starting point.

  • For the Alcohol: The product is more polar than the aldehyde. You will need to increase the polarity of the eluent, for example, by increasing the percentage of Ethyl Acetate in a Hexanes/Ethyl Acetate system.

Q: How can I confirm the identity and purity of my compounds?

A: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the absence of impurities.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.[12]

  • TLC: As a quick check for purity and to determine appropriate solvent conditions for column chromatography.

Appendix: Detailed Experimental Protocols

These are generalized protocols and may require optimization for specific scales and equipment.

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Unstable Boronic Acids)
  • To an oven-dried reaction flask, add the aryl halide (1.0 equiv), the furan-2-boronic acid pinacol ester (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and a magnetic stir bar.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add the previously degassed solvent (e.g., 1,4-dioxane with 5% v/v water) via syringe.

  • Stir the reaction vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions may be complete in as little as 1-2 hours.[1]

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Selective Aldehyde Reduction
  • Dissolve the 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde (1.0 equiv) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equiv) in small portions. Be aware of gas evolution (hydrogen).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to neutralize excess NaBH₄.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purify by flash column chromatography if necessary.

References

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wiley Online Library. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids. [Link]

  • Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. [Link]

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2002). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. [Link]

  • JoVE. (2025). Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]

  • ACS Publications. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. [Link]

  • eScholarship, University of California. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Semantic Scholar. (2019). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • CIB (CSIC). (2015). 5-hydroxymethylfurfural conversion by fungal aryl-alcohol oxidase and unspecific peroxygenase. [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • SciELO. (2020). Common reactions of furfural to scalable process of residual biomass. [Link]

  • PubMed. (2015). 5-hydroxymethylfurfural conversion by fungal aryl-alcohol oxidase and unspecific peroxygenase. [Link]

  • National Institutes of Health. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. [Link]

  • ResearchGate. (2003). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. [Link]

  • SpringerLink. (2018). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. [Link]

Sources

Optimization

Purification challenges of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol via column chromatography

Welcome to the technical support center for the purification of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the column chromatography purification of this specific molecule.

Introduction

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is a moderately polar molecule due to the presence of a hydroxyl group, a nitro group, and a furan ring.[1] Its purification via normal-phase column chromatography, typically on silica gel, presents several challenges. These can range from improper solvent system selection leading to poor separation, to on-column degradation of the furan moiety. This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Problem 1: My compound is not moving from the baseline, even with a relatively polar solvent system.

Possible Causes & Solutions:

  • Insufficient Solvent Polarity: Your eluent may still not be polar enough to overcome the strong interactions between the hydroxyl and nitro groups of your compound and the polar silica gel stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.[2][3][4] For very polar compounds, adding a small percentage (1-10%) of methanol to dichloromethane or ethyl acetate can be effective.[3][5] Caution: Using more than 10% methanol can risk dissolving the silica gel.[3]

  • Strong Adsorption to Silica: The acidic nature of standard silica gel can lead to very strong adsorption of your compound, particularly if there are any basic impurities or if the furan ring is interacting with the silanol groups.

    • Solution: Consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel with a small amount of triethylamine in the eluent before packing the column.[6] Alternatively, using a different stationary phase like neutral or basic alumina might be beneficial.[5]

Problem 2: My compound is eluting too quickly, resulting in poor separation from non-polar impurities.

Possible Causes & Solutions:

  • Excessive Solvent Polarity: The mobile phase is too polar, causing your compound to have a low affinity for the stationary phase and move with the solvent front.

    • Solution: Decrease the polarity of your eluent. Start with a less polar solvent system, such as a higher percentage of hexane or petroleum ether in your ethyl acetate mixture.[2][3][4] The goal is to find a solvent system where the desired compound has an Rf value between 0.3 and 0.7 on a TLC plate for optimal separation.[4]

  • Sample Overload: Loading too much crude material onto the column can lead to band broadening and co-elution of closely related impurities.

    • Solution: Reduce the amount of sample loaded onto the column.[7] If a larger quantity needs to be purified, use a column with a larger diameter.[5]

Problem 3: I am observing peak tailing in my collected fractions.

Possible Causes & Solutions:

  • Secondary Interactions with Silica: The acidic silanol groups on the silica gel can interact with the nitro group or the furan ring, causing the compound to elute asymmetrically.[7]

    • Solution: As mentioned before, deactivating the silica with a base like triethylamine can mitigate these interactions.[6] Lowering the mobile phase pH can also protonate the silanol groups, but this may not be suitable for the stability of the furan methanol.

  • Column Voids or Improper Packing: An improperly packed column can lead to channeling and poor peak shape.

    • Solution: Ensure the column is packed evenly without any air bubbles or voids.[7][8] Using a slurry packing method is generally recommended.[5][8]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly more polar than the mobile phase can cause band distortion.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent of similar or lower polarity.[7][9]

Problem 4: I suspect my compound is degrading on the column.

Possible Causes & Solutions:

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel can be detrimental to furan-containing molecules, which can be unstable under acidic conditions.[6][10]

    • Solution: Neutralize the silica gel with triethylamine as described previously.[6] Alternatively, using a less acidic stationary phase like neutral alumina or Florisil can prevent degradation.[5] A quick 2D TLC can help assess the stability of your compound on silica gel.[5]

  • Photochemical Degradation: Some nitroaromatic compounds can be light-sensitive.

    • Solution: Protect the column from direct light by wrapping it in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol?

A1: A good starting point for a moderately polar compound like this is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[3][4] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.[3] The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.5 on a TLC plate.[4]

Q2: How do I properly pack a silica gel column for this purification?

A2:

  • Plug the column: Place a small piece of cotton or glass wool at the bottom of the column.[5]

  • Add a layer of sand: Add a thin layer (about 1-2 cm) of sand over the plug.[5]

  • Prepare the slurry: In a separate beaker, make a slurry of the silica gel in the initial, least polar eluent you plan to use.[5][8]

  • Pack the column: Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing and remove air bubbles.[5][8]

  • Add another layer of sand: Once the silica has settled, add another thin layer of sand on top to prevent disturbance when adding the sample and eluent.[8]

Q3: How should I load my sample onto the column?

A3: Dissolve your crude sample in a minimal amount of a suitable solvent.[9] Dichloromethane is often a good choice.[9] For compounds that are difficult to dissolve, DMF can be used, though its high polarity should be considered.[9] Carefully apply the dissolved sample to the top of the silica gel bed.[4]

Q4: What are the potential impurities I should be looking for?

A4: Potential impurities could include unreacted starting materials, byproducts from side reactions (e.g., over-nitration or reduction of the nitro group), and residual solvents.[11] It is also possible to have isomers or related compounds with slight variations in their structure.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., 20% ethyl acetate in hexane).

  • Visualize the spots under UV light.

  • Adjust the solvent system polarity until the desired compound has an Rf of 0.3-0.7.[4]

Solvent System (EtOAc/Hexane) Observed Rf (Example) Recommendation
10:900.1Increase polarity
30:700.4Good starting point for column
50:500.8Decrease polarity
Protocol 2: Step-by-Step Column Chromatography Procedure
  • Pack the column as described in the FAQ section.

  • Carefully load the dissolved crude product onto the top of the column.

  • Begin eluting with the determined starting solvent system.

  • Collect fractions in test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Once the desired compound begins to elute, you may need to gradually increase the solvent polarity to speed up the elution of more polar impurities.[2]

  • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Logic Flow

TroubleshootingPurification start Purification Issue no_movement Compound at Baseline start->no_movement No Elution fast_elution Poor Separation (Fast Elution) start->fast_elution Co-elution tailing Peak Tailing start->tailing Asymmetric Peaks degradation Suspected Degradation start->degradation Low Yield / Discoloration increase_polarity Increase Solvent Polarity no_movement->increase_polarity Cause: Low Polarity deactivate_silica Deactivate Silica (e.g., with TEA) no_movement->deactivate_silica Cause: Strong Adsorption decrease_polarity Decrease Solvent Polarity fast_elution->decrease_polarity Cause: High Polarity reduce_load Reduce Sample Load fast_elution->reduce_load Cause: Overload tailing->deactivate_silica Cause: Secondary Interactions repack_column Repack Column tailing->repack_column Cause: Poor Packing match_solvent Match Sample & Mobile Phase Solvents tailing->match_solvent Cause: Solvent Mismatch degradation->deactivate_silica Cause: Acidic Silica change_stationary_phase Change Stationary Phase (e.g., Alumina) degradation->change_stationary_phase Cause: Acidic Silica protect_from_light Protect from Light degradation->protect_from_light Cause: Photosensitivity

Caption: Troubleshooting decision tree for column chromatography.

References

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?[Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Columbia University. Column chromatography. [Link]

  • ResearchGate. (2014). Reduction of nitro compound with zinc in the presence of PEG immobilized on silica gel. [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?[Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of York. Determining a solvent system. [Link]

  • LCGC North America. (2013). LC Troubleshooting Bible. [Link]

  • Wiley Online Library. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • ScienceDirect. (2009). Photodegradation of dye pollutants on silica gel supported TiO2 particles under visible light irradiation. [Link]

  • Medicilon. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. [Link]

  • Phenomenex. Diagnosing Chromatography Problems & Troubleshooting. [Link]

  • PubMed. (1996). Biodegradation of nitroaromatic compounds. [Link]

  • Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • University of Pretoria. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. [Link]

  • Google Patents.
  • eScholarship. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • National Center for Biotechnology Information. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • Chemspace. (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione. [Link]

  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Case ID: PUR-5CNF-MEOH Compound: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol CAS: 353509-26-9 Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The "Furan Paradox" Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5CNF-MEOH Compound: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol CAS: 353509-26-9 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Furan Paradox"

Welcome to the Technical Support Center. You are likely here because your crude material is behaving unexpectedly—perhaps turning into a dark oil, failing to crystallize, or showing persistent metal contamination.[2]

Purifying (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol presents a specific "Furan Paradox":

  • Acid Sensitivity: The furan ring is electron-rich and acid-labile.[1][3] Standard silica gel chromatography can catalyze ring-opening, destroying your product.[1][2][4]

  • Polymerization Risk: Furfuryl alcohols (the "methanol" handle on your molecule) are prone to acid-catalyzed self-polymerization, often yielding a black tar (humins).[1][2]

  • Solubility Issues: The lipophilic chloro-nitro-phenyl group contrasts with the polar alcohol, creating solubility challenges in standard recrystallization solvents.[1][3]

This guide provides self-validating protocols to navigate these risks.

Module 1: The "Black Tar" Scenario (Crude Stabilization)

User Issue: "My reaction mixture turned into a dark, viscous oil upon concentration. I cannot induce crystallization."

Root Cause: Furfuryl alcohols are notoriously unstable in the presence of trace acids or Lewis acids (often residual from synthesis).[3] They undergo intermolecular dehydration to form poly(furfuryl alcohol) chains.[3]

Troubleshooting Protocol: The "Neutralize & Triturate" System

Do NOT attempt to distill this compound; the heat will accelerate decomposition.[3]

  • Immediate Stabilization:

    • If your crude is acidic (check pH), immediately neutralize with saturated NaHCO₃ or a phosphate buffer (pH 7.2).[2]

    • Why? Neutral pH halts the cationic polymerization mechanism common to furfuryl alcohols.[3]

  • The Trituration Screen (Solvent Selection): Instead of dissolving the tar, we wash away impurities.[3]

Solvent SystemTarget ImpurityObservation (Success)
Hexanes / Diethyl Ether (9:1) Non-polar byproducts (e.g., halides)Product remains solid; supernatant turns yellow/orange.[1][2]
Cold Ethanol (-20°C) Boronic acids (if Suzuki used)Product precipitates as yellow solid; impurities stay in solution.[1][2][3]
Water (pH 7) Inorganic saltsProduct is insoluble; salts dissolve.[1][3]

Actionable Step: Suspend the crude oil in Hexanes/Et₂O . Sonicate for 5 minutes. If a solid forms, filter immediately.[2][3] If it remains an oil, proceed to Module 3 (Chromatography) but strictly follow the neutralization rules.

Module 2: Palladium Removal (For Suzuki-Coupled Batches)

User Issue: "My product is yellow/brown, but NMR is clean. I suspect residual Palladium from the cross-coupling step."

Root Cause: The furan oxygen and the nitro group can coordinate with Palladium (Pd), making standard filtration insufficient. Residual Pd causes false positives in biological assays and stability issues.[3]

Protocol: The Scavenger vs. Carbon Decision

Use this decision matrix to select the correct removal method.

Pd_Removal Start Crude Mixture Contains Pd Check_Solubility Is Product Soluble in THF/EtOAc? Start->Check_Solubility Yes Yes Check_Solubility->Yes No No (Sparingly Soluble) Check_Solubility->No Silica_Scavenger Method A: Thiol-Silica Scavenger (SiliaMetS® Thiol) Yes->Silica_Scavenger High Efficiency Carbon_Adsorption Method B: Activated Carbon (Darco® KB-B) No->Carbon_Adsorption Hot Filtration Required Process_A 1. Add 0.5 eq Scavenger 2. Stir 4h @ 40°C 3. Filter (0.45µm) Silica_Scavenger->Process_A Process_B 1. Dissolve in hot DMSO/DMF 2. Add Carbon (10 wt%) 3. Stir 1h @ 80°C 4. Hot Filter Carbon_Adsorption->Process_B

Figure 1: Palladium Remediation Workflow.[2][3] Select Method A for standard organic solvents; Method B for highly polar solvents.

Critical Note: If using Method B (Activated Carbon) , ensure the carbon is "washed" or "acid-free."[1][2][3] Acidic carbon can trigger the furan decomposition described in Module 1.[3]

Module 3: Chromatography Survival Guide

User Issue: "I ran a silica column, and my product decomposed or streaked badly."

Root Cause: Standard Silica Gel 60 is slightly acidic (pH ~6.5).[3] This acidity is sufficient to open the furan ring or dehydrate the furfuryl alcohol.[3]

The "Buffered Silica" Protocol

You must deactivate the silica surface hydroxyls before loading your compound.[3]

Step-by-Step:

  • Prepare Mobile Phase: Hexanes / Ethyl Acetate (start 80:20).

  • The Modifier: Add 1% Triethylamine (Et₃N) to the mobile phase.[3][4]

  • Column Pre-treatment: Flush the column with the Et₃N-containing solvent for 2 column volumes (CV) before loading the sample.[1][3]

  • Loading: Load the sample as a liquid injection (dissolved in minimal DCM/Et₃N) or dry load on Celite (neutral), NOT silica.

Validation Check:

  • Collect a fraction containing the product.

  • Evaporate a small aliquot.

  • Pass: Solid yellow residue.[3]

  • Fail: Dark oil or smell of levulinic acid (ring-opening byproduct).[1][2][3]

Module 4: Crystallization & Polishing

User Issue: "I need >98% purity for biological screening. How do I crystallize this?"

Scientific Insight: The molecule has a "push-pull" electronic system (Nitro = withdrawing, Chloro = lipophilic, Alcohol = H-bonding).[1][2] This often leads to high crystallinity if the correct polarity balance is struck.[3]

Solvent System Recommendations
MethodSolvent PairProcedure
Standard Ethyl Acetate / Heptane Dissolve in min.[1][2][3] hot EtOAc. Add Heptane dropwise until cloudy.[3] Cool slowly to 4°C.
High Polarity Acetonitrile / Water Dissolve in hot MeCN.[1][3] Add hot water (up to 20%).[3] Cool to RT.
Avoid Methanol / Acid Do not use acidic alcohols; risk of etherification at the benzylic position.[3]

FAQ: Frequently Asked Questions

Q: Can I use HCl to remove the residual boronic acid? A: Absolutely not. Mineral acids will destroy the furan ring instantly.[1][3] Use a mild base wash (1M Na₂CO₃) during workup to convert boronic acids to their water-soluble boronate form.[1][2][3]

Q: The NMR shows a peak at ~10 ppm.[3] Is this my product? A: No. That is likely the aldehyde precursor ((5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde)).[1][2] This indicates incomplete reduction (if you reduced it) or oxidation (if the product was exposed to air/light for too long).[3] Store the final product under Nitrogen at -20°C.

Q: Why is the product turning red in solution? A: Nitro-aromatics can form charge-transfer complexes or Meisenheimer complexes in the presence of strong bases.[1] Ensure your glassware is free of caustic residues.[3]

References

  • Furan Stability & Ring Opening

    • Title: Stability of furan derivatives in acidic conditions and ring-opening mechanisms.[3]

    • Source: BenchChem / MDPI (Polymers 2022).[3]

    • Context: Explains the sensitivity of furfuryl alcohols to acidic silica and workups.
  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[1][3]

    • Source: Organic Process Research & Development (ACS Publications).[1][3]

    • Context: Standard protocols for using thiol-silica and activated carbon for Pd removal in pharma intermediates.[1][3]

    • [2]

  • Synthesis of Nitro-Phenyl Furan Derivatives

    • Title: 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities.[1][2][3][5][6]

    • Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed).[3]

    • Context: Provides solubility and handling context for nitro-substituted furan derivatives.[1][3]

  • General Properties of (5-Aryl-furan-2-yl)

    • Title: Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes.[1][3][7]

    • Source: NIH / HHS Public Access.[3]

    • Context: Discusses the lability of furfuryl alcohols and the necessity of careful handling during purific

Sources

Optimization

Technical Support Center: Recrystallization of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Welcome to the technical support resource for the purification of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your recrystallization experiments.

Compound Profile: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

A thorough understanding of the molecule's physicochemical properties is the foundation for selecting an appropriate solvent system.

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₈ClNO₄[1]-
Molecular Weight 253.64 g/mol [1]-
Topological Polar Surface Area (TPSA) 76.51 Ų[1]Indicates significant polarity, suggesting poor solubility in non-polar solvents like hexanes or toluene.
cLogP 3.00[1]Suggests a degree of lipophilicity, but this is balanced by the polar groups.
Hydrogen Bond Donors 1 (from the -OH group)[1]Can interact strongly with protic solvents (e.g., alcohols, water).
Hydrogen Bond Acceptors 4 (from nitro oxygens, furan oxygen, hydroxyl oxygen)[1]Can interact with a wide range of protic and polar aprotic solvents.
Key Functional Groups Furan, Chlorophenyl, Nitro, Primary AlcoholThe combination of the polar nitro and hydroxyl groups with the aromatic systems makes this a molecule of intermediate-to-high polarity. The furan ring itself is an acid-sensitive heterocycle.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent? A1: An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room temperature or below. Additionally, the solvent should:

  • Not react with the compound.[4]

  • Have a relatively low boiling point (ideally <100-110 °C) for easy removal from the purified crystals.[4]

  • Be non-toxic, inexpensive, and non-flammable.[4]

  • Dissolve impurities readily at all temperatures or not at all, allowing them to be separated by hot filtration (if insoluble) or to remain in the mother liquor (if highly soluble).

Q2: My compound "oiled out" instead of forming crystals. What happened? A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Instead of crystallizing, the compound separates as a liquid. This can be caused by:

  • A low-melting point solid: The boiling point of the solvent may be higher than the compound's melting point.

  • Excessively rapid cooling: Cooling the solution too quickly can prevent the ordered arrangement required for crystal lattice formation.

  • Inappropriate solvent choice: The solvent may be too good, requiring a large volume of anti-solvent or very low temperatures to induce crystallization, which can favor oiling.

Q3: Why is it important to avoid strong acids when working with this compound? A3: The furan ring is an electron-rich heterocycle that is susceptible to acid-catalyzed polymerization or ring-opening reactions.[2][3] While the electron-withdrawing nitro-phenyl group may offer some stability, it is best practice to avoid strongly acidic conditions during workup and purification to prevent degradation of your product.

Troubleshooting Guide: Common Recrystallization Issues

Problem/ObservationProbable Cause & Recommended Solution
The compound does not dissolve in the hot solvent. Cause: The solvent is too non-polar. The principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents.[5] Solution: Select a more polar solvent. Refer to the solvent selection guide below. Consider solvents like ethyl acetate, acetone, or short-chain alcohols.
The compound dissolves in the cold solvent. Cause: The solvent is too polar or has a very similar polarity profile to the compound. Solution: Select a less polar solvent. Alternatively, this solvent may be useful as the "soluble solvent" in a two-solvent system, where a non-polar anti-solvent is added to induce precipitation.
No crystals form upon cooling. Cause 1: The solution is not saturated. Too much solvent was added initially. Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again. Cause 2: The solution is supersaturated but requires nucleation to begin crystallization. Solution 2: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous batch. Chilling the solution in an ice bath can also help.
The recovered yield is very low. Cause 1: Too much solvent was used, and a significant amount of the compound remained dissolved in the mother liquor. Solution 1: Concentrate the filtrate to recover a second crop of crystals. Note that this crop may be less pure. Cause 2: The compound has moderate solubility in the cold solvent. Solution 2: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
The crystals are colored, but the pure compound should be colorless/pale yellow. Cause: Colored impurities are present. Solution: Before the hot filtration step, add a small amount of activated charcoal (Norit) to the hot solution and keep it at temperature for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling. Be cautious not to add charcoal to a boiling solution, as it can cause violent bumping.

A Systematic Approach to Selecting Alternative Solvents

Choosing a solvent can be streamlined by understanding the balance of intermolecular forces. For complex molecules, a more sophisticated model like Hansen Solubility Parameters (HSP) can be highly predictive.[6][7]

The Concept of Hansen Solubility Parameters (HSP) HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from nonpolar, van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]

The principle remains "like dissolves like": a solute will dissolve in a solvent if their Hansen parameters are similar.[7][8] For (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol , we can infer from its structure (with -OH and -NO₂ groups) that it will have significant δP and δH components. Therefore, suitable solvents will also have relatively high polar and hydrogen-bonding parameters.

Solvent Selection Workflow

G start Start: Impure Compound assess_polarity Assess Compound Polarity (High TPSA, H-bond groups -> Polar) start->assess_polarity select_single Select Potential Single Solvents (e.g., Ethyl Acetate, Acetone, IPA) assess_polarity->select_single test_solubility Test Small-Scale Solubility 1. Add solvent dropwise to hot compound 2. Cool to see if crystals form select_single->test_solubility outcome Good Crystals Formed? test_solubility->outcome success Scale-up Recrystallization outcome->success Yes failure No/Poor Crystals or Oiling Out outcome->failure No try_mixture Design a Two-Solvent System failure->try_mixture select_pair Select Miscible Solvent Pair Solvent 1: Compound is very soluble (e.g., Acetone) Solvent 2 (Anti-solvent): Compound is insoluble (e.g., Heptane) try_mixture->select_pair test_mixture Protocol: 1. Dissolve in min. hot Solvent 1 2. Add hot Solvent 2 dropwise until cloudy 3. Cool slowly select_pair->test_mixture outcome2 Good Crystals Formed? test_mixture->outcome2 outcome2->success Yes failure2 Try a different solvent pair outcome2->failure2 No

Caption: Workflow for systematic solvent selection.

Table of Potential Alternative Solvents

Below is a list of suggested single and co-solvents, ordered by decreasing polarity. Green chemistry considerations are included, as this is a critical aspect of modern pharmaceutical process development.[9][10]

SolventBoiling Point (°C)[4]PolarityGreen Chemistry RatingComments
Ethanol 78HighPreferredExcellent general-purpose polar solvent.[5] May show high solubility even when cold; often used in a pair with water or heptane.
Isopropanol (IPA) 82HighPreferredSimilar to ethanol but slightly less polar. Good for many moderately polar compounds.
Acetonitrile 82HighUsableGood solvent for polar compounds. Can be a good alternative to dichloromethane.
Acetone 56Medium-HighUsablePowerful solvent, but its low boiling point can make it difficult to handle and may lead to rapid, poor-quality crystal formation.[5]
Ethyl Acetate (EtOAc) 77MediumPreferredAn excellent choice for compounds of intermediate polarity.[5] Often provides a good balance of solubility. A greener alternative to many chlorinated solvents.[9]
2-Methyltetrahydrofuran (2-MeTHF) 80Medium-LowPreferredA bio-based, greener alternative to THF and Dichloromethane.[11] Its properties are suitable for compounds of intermediate polarity.
Toluene 111LowUndesirableHigh boiling point makes it difficult to remove.[5] Generally too non-polar for this compound as a single solvent but could be an anti-solvent.
Heptane/Hexane 98 / 69Very LowUsableExcellent non-polar anti-solvents to use in combination with a more polar solvent in which the compound is soluble.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat flammable organic solvents with an open flame; use a stirring hotplate.

Protocol 1: Single-Solvent Recrystallization with Ethyl Acetate
  • Dissolution: Place the crude (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a small portion of ethyl acetate (e.g., 5 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding ethyl acetate dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry to a constant weight. A vacuum oven at low heat can also be used.

Protocol 2: Two-Solvent Recrystallization with Acetone/Heptane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot acetone required for complete dissolution.

  • Addition of Anti-solvent: While keeping the solution hot, add heptane dropwise with swirling. The solution will become cloudy (turbid) at the point of saturation. This is the "cloud point."

  • Re-dissolution: Add a few drops of hot acetone until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Maximize Yield & Isolate: Follow steps 6-9 from Protocol 1, using ice-cold heptane or a mixture of acetone/heptane for the washing step.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). Journal of the Brazilian Chemical Society. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. [Link]

  • HSP for Beginners. (n.d.). Hansen Solubility Parameters. [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. [Link]

  • Experiment 2: Recrystallization. (n.d.). Simon Fraser University. [Link]

  • Cui, H. F., et al. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry. [Link]

  • Pena-Pereira, F., & Tobiszewski, M. (Eds.). (2021). The Application of Green Solvents in Separation Processes. Elsevier. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). Journal of Drug Delivery Science and Technology. [Link]

  • Recrystallisation. (n.d.). University of Calgary. [Link]

  • Green Chemistry Techniques with PAT in Pharmaceutical and Chemical Industries. (n.d.). Axcend. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Summary of Common Crystallization Solvents. (n.d.). University of Colorado Boulder. [Link]

  • Yaseen, G., et al. (2020). Green solvents for qualitative pharmaceutical analysis. In Green Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol derivatives

Ticket ID: #SYN-353509 Topic: Overcoming Steric Hindrance & Furan Instability in Biaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Coupling Paradox" You...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-353509 Topic: Overcoming Steric Hindrance & Furan Instability in Biaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Coupling Paradox"

You are likely visiting this page because your standard Suzuki-Miyaura coupling failed. You are attempting to synthesize (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (CAS: 353509-26-9), a structure that presents a classic synthetic conflict we call the "Coupling Paradox":

  • The Steric Barrier: The 2-Chloro substituent on the phenyl ring creates significant steric clash at the coupling site. This requires high energy (heat) and highly active catalysts to force the oxidative addition and reductive elimination steps.

  • The Stability Trap: The Furan-2-yl moiety is electron-rich and prone to protodeboronation (loss of the boron group).[1] This side reaction is accelerated by the very conditions needed to overcome the steric barrier (heat and aqueous base).

This guide provides a validated workflow to resolve this conflict by switching from standard "textbook" conditions to a Buchwald-Ligand / Molander-Salt system.

Diagnostic Dashboard

ParameterSpecificationCritical Issue
Target (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanolSteric Bulk (Ortho-Cl)
Electrophile 2-Chloro-5-nitro-iodobenzene (or bromide)Nitro group (catalyst poisoning risk)
Nucleophile Furan-2-yl boronic acid (or derivative)Rapid Protodeboronation
Key Failure Mode Low Yield + High "De-boronated" FuranCatalyst death before coupling

Troubleshooting Modules

Module A: The Catalyst System (Overcoming Sterics)

Q: Why is my Tetrakis (Pd(PPh3)4) reaction stalling at <10% conversion?

A: Pd(PPh3)4 is insufficient for sterically hindered aryl chlorides. The cone angle of triphenylphosphine is too small to promote the reductive elimination of the bulky biaryl, and the electron density is too low to facilitate oxidative addition into the C-Cl bond.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . For this specific substrate, RuPhos or XPhos are the gold standards.

  • Mechanism: These ligands are electron-rich (facilitating oxidative addition into the chloro-arene) and extremely bulky.[2] The bulkiness forces the Pd(II) intermediate into a geometry that favors the difficult reductive elimination step, effectively "squeezing" the two aromatic rings together despite the chlorine atom's interference.

Module B: The Boron Source (Stopping Decomposition)

Q: I see the aryl halide remaining, but my furan boronic acid is gone. Where did it go?

A: It likely underwent protodeboronation .[1][3][4] In aqueous base at high temperatures, the C-B bond hydrolyzes, replacing the boron with a proton.[5] You are left with furan and boric acid.

The Fix: Abandon the free boronic acid. Use Potassium Furan-2-yltrifluoroborate .

  • Why: Trifluoroborates are stable to air and moisture. They act as a "slow-release" reservoir.[1][5] Under the reaction conditions, they hydrolyze slowly to release the active boronic acid species at the same rate the catalyst consumes it. This keeps the standing concentration of free boronic acid low, minimizing decomposition pathways.[5]

Optimized Experimental Protocol

Objective: Synthesis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol via RuPhos-Pd G3 Catalysis.

Materials Checklist
  • Electrophile: 2-Chloro-5-nitro-1-iodobenzene (1.0 equiv) [Note: Iodide is preferred over chloride for faster kinetics at lower temps]

  • Nucleophile: Potassium (5-(hydroxymethyl)furan-2-yl)trifluoroborate (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2-3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene:Water (10:1 ratio) or Dioxane:Water (4:1)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

  • Solvent Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.

  • Charging: Under a counter-flow of Argon, add:

    • Aryl Iodide (1.0 equiv)

    • Furan Trifluoroborate (1.2 equiv)[6]

    • 
       (3.0 equiv)
      
    • RuPhos Pd G3 Precatalyst (0.02 equiv)

  • Reaction: Seal the vial. Heat to 80°C (Do not exceed 100°C). Stir vigorously for 12-16 hours.

  • Monitoring: Check via LC-MS. Look for the product mass (MW ~253.6).

    • Troubleshooting: If starting material remains but boronate is consumed, add another 0.5 equiv of boronate and 1 mol% catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with Brine.[7] Dry over

    
    .[7][8][9]
    
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[8]

    • Eluent: Hexanes:EtOAc (Gradient 90:10 to 60:40). The nitro group makes the product polar; the alcohol increases polarity further.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing this reaction.

OptimizationWorkflow Start Start: Standard Suzuki (Pd(PPh3)4, Na2CO3) CheckYield Check Conversion (LC-MS) Start->CheckYield LowYield Yield < 10% CheckYield->LowYield Fail Success Product Isolated CheckYield->Success Pass AnalyzeSM Analyze Remaining Reagents LowYield->AnalyzeSM Case1 Aryl Halide: Intact Boronate: Gone AnalyzeSM->Case1 Case2 Aryl Halide: Intact Boronate: Intact AnalyzeSM->Case2 Sol1 Issue: Protodeboronation Action: Switch to Trifluoroborate salt + Anhydrous Base (Cs2CO3) Case1->Sol1 Sol2 Issue: Cat. Oxidative Addition Failure Action: Switch to RuPhos/XPhos Pd G3 Case2->Sol2 Sol1->Start Retry Sol2->Start Retry

Caption: Troubleshooting logic tree for hindered biaryl coupling failures.

Mechanistic Insight: Why Buchwald Ligands Work Here

To understand why you must use these specific ligands, observe the catalytic cycle modification below. The bulky ligand creates a "pocket" that facilitates the coupling of the sterically hindered 2-Cl-phenyl group.

Mechanism L RuPhos Ligand Complex L-Pd(0) (Active Species) L->Complex Pd Pd(0) Pd->Complex OA Oxidative Addition (Rate Limiting for Cl) Complex->OA Int1 Pd(II)-Ar-Cl (Sterically Crowded) OA->Int1 TM Transmetallation (Furan-BF3K enters) Int1->TM Int2 Biaryl-Pd(II) Complex TM->Int2 RE Reductive Elimination (Forced by Ligand Bulk) Int2->RE Ligand bulk squeezes rings together RE->Complex Regenerate Pd(0) Product Final Product (Biaryl) RE->Product

Caption: Catalytic cycle emphasizing the role of ligand bulk in forcing reductive elimination.

FAQ: Common Issues

Q: Can I protect the alcohol with TMS? A: Avoid TMS (Trimethylsilyl). It is too labile and often falls off during aqueous workups or on silica columns. Use TBDMS (tert-butyldimethylsilyl) or THP (tetrahydropyranyl) if protection is strictly necessary. However, under the mild base conditions of the protocol above (


), the free alcohol is usually tolerated.

Q: The reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of "Palladium Black" indicates the ligand has dissociated from the metal, and the catalyst is dead. This usually happens if the reaction is heated too fast before the oxidative addition can stabilize the Pd.

  • Fix: Ensure you are using a pre-formed precatalyst (like RuPhos Pd G3) rather than mixing Pd(OAc)2 + Ligand in situ.

Q: My NMR shows rotamers. Is the product impure? A: Not necessarily. The 2-Chloro and 5-Nitro groups create a high rotational barrier around the new biaryl bond. You may see broadened peaks or split signals in the proton NMR at room temperature. Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound exhibiting atropisomerism.

References

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[10]

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[10]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

This guide outlines the rigorous 1H NMR spectral analysis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol , a key intermediate often encountered in the development of antimicrobial nitro-heterocycles. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous 1H NMR spectral analysis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol , a key intermediate often encountered in the development of antimicrobial nitro-heterocycles.

This document is structured to serve as a comparative validation tool , contrasting the target alcohol against its synthetic precursor (the aldehyde) and alternative analytical methods.

Executive Summary & Compound Significance

  • Compound: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol[1][2]

  • Role: Synthetic intermediate for nitro-furan antibiotics (similar to Nitrofurantoin/Dantrolene analogs).

  • Analytical Challenge: Distinguishing the subtle electronic effects of the ortho-chloro, meta-nitro substitution pattern on the furan ring protons while confirming complete reduction of the formyl group.

  • Primary Comparison: This guide compares the spectral signature of the Target Alcohol vs. the Aldehyde Precursor (5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde) to provide a definitive "Go/No-Go" release criterion for synthesis.

Structural Logic & Predictive Analysis

Before acquiring data, the analyst must understand the expected magnetic environment. The molecule consists of three distinct spin systems:

  • The 1,2,4-Trisubstituted Benzene Ring: The 2-chloro-5-nitro substitution creates a highly asymmetric electronic field.

    • H6' (Ortho to Furan/Ortho to Nitro): Highly deshielded.

    • H4' (Ortho to Nitro/Para to Cl): Deshielded, shows ortho and meta coupling.

    • H3' (Ortho to Cl): Shielded relative to H4'/H6' due to lack of direct nitro-ortho effect.

  • The Furan Linker: A characteristic AB system (or two doublets). The proton at C3 (closer to the phenyl ring) is often deshielded by the aromatic ring current compared to C4 (closer to the methanol).

  • The Hydroxymethyl Tail: The diagnostic region for reaction monitoring.

Comparative Workflow: Synthesis Verification

The following diagram illustrates the critical decision pathway for verifying the reduction of the aldehyde to the alcohol.

SynthesisVerification Aldehyde Precursor: Aldehyde (-CHO) Reaction Reduction (NaBH4/MeOH) Aldehyde->Reaction Alcohol Target: Alcohol (-CH2OH) Reaction->Alcohol NMR_Check 1H NMR Checkpoint Alcohol->NMR_Check Success PASS: Broad singlet ~5.3 ppm (-OH) Doublet ~4.5 ppm (-CH2-) NMR_Check->Success Aldehyde signal absent Fail FAIL: Singlet ~9.6 ppm (-CHO) present NMR_Check->Fail Aldehyde signal persists

Figure 1: Logic flow for NMR-based validation of the aldehyde-to-alcohol reduction.

Experimental Protocol (Standardized)

Reagents & Equipment[3][4]
  • Solvent: DMSO-d6 (99.9% D) is mandatory .

    • Reasoning: The nitro group and polar hydroxyl moiety make this compound sparingly soluble in CDCl3. DMSO-d6 also slows proton exchange, allowing the observation of the hydroxyl (-OH) proton coupling, which is a key purity indicator.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

  • Field Strength: ≥ 400 MHz recommended to resolve the aromatic coupling patterns.

Step-by-Step Acquisition
  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL DMSO-d6. Ensure the solution is clear yellow/orange (nitro-furans are chromophores).

  • Pulse Sequence: Standard zg30 or zg (30° pulse angle) to maximize signal-to-noise for quaternary carbons if running 13C later.

  • Parameters:

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16–32 scans.

    • Temperature: 298 K (25°C).

Spectral Assignment & Data Interpretation[3][4][5][6][7]

The following table provides the definitive assignment logic. Note that chemical shifts (


) are estimates based on structural analogs (e.g., 2-fluoro-4-nitrophenyl derivatives) in DMSO-d6.
Table 1: Comparative Spectral Data (Product vs. Precursor)
Proton GroupPositionMultiplicityApprox. Shift (

, ppm) - Target Alcohol
Approx. Shift (

, ppm) - Aldehyde Precursor
Diagnostic Value
Aldehyde -CHOSingletABSENT 9.60 – 9.80 Primary Confirmation of Reaction
Hydroxyl -OHTriplet/Broad s5.20 – 5.40 ABSENTConfirms alcohol formation.
Methylene -CH2-Doublet/Singlet4.45 – 4.60 ABSENTConfirms reduction.
Phenyl H6' Ar-H (Ortho to NO2)Doublet (d)8.40 – 8.608.50 – 8.70Highly deshielded by NO2.
Phenyl H4' Ar-H (Ortho to NO2)dd8.15 – 8.308.20 – 8.35Coupled to H3' and H6'.
Phenyl H3' Ar-H (Ortho to Cl)Doublet (d)7.80 – 7.957.90 – 8.00Shielded relative to H4'/H6'.
Furan H3 Furan-H (Ar-side)Doublet (d)7.10 – 7.257.60 – 7.70Shifts upfield upon reduction of CHO.
Furan H4 Furan-H (OH-side)Doublet (d)6.50 – 6.607.40 – 7.50Significant shift (CHO is e- withdrawing).
Detailed Connectivity Diagram

The coupling constants (


 values) are critical for confirming the 1,2,4-trisubstituted phenyl ring pattern.

CouplingLogic cluster_Phenyl Phenyl Ring (2-Cl, 5-NO2) cluster_Furan Furan Ring cluster_SideChain Methanol Side Chain H6 H6' (d, J~2.5Hz) H4 H4' (dd, J~8.8, 2.5Hz) H6->H4 Meta Coupling (J ~2.5 Hz) H3 H3' (d, J~8.8Hz) H4->H3 Ortho Coupling (J ~8.8 Hz) F3 Furan H3 (d, J~3.5Hz) F4 Furan H4 (d, J~3.5Hz) F3->F4 Vicinal Coupling (J ~3.5 Hz) CH2 CH2 (d) OH OH (t) CH2->OH Vicinal (J~5-6Hz) Visible in DMSO

Figure 2: Proton connectivity and expected coupling constants (


) for structural verification.

Comparative Performance: NMR vs. Alternatives

Why use 1H NMR over HPLC or LC-MS for this specific stage?

Feature1H NMR (Recommended) HPLC-UV LC-MS
Primary Utility Structural Proof & Residual SolventPurity % & Trace ImpuritiesMolecular Weight Confirmation
Aldehyde Detection Excellent (distinct CHO peak at 9.6 ppm)Good (requires standard for retention time)Good (Mass difference of 2 Da)
Solubility Handling High (DMSO-d6 dissolves nitro-aromatics well)Moderate (Requires compatible mobile phase)Moderate
Speed Fast (<15 mins prep + run)Slow (Method development + run time)Fast
Blind Spots Inorganic salts (NaCl/borates from reduction)Non-chromophoresIon suppression

Expert Insight: While HPLC is superior for final purity (%) determination, 1H NMR is the superior "in-process" check . The reduction of the aldehyde to alcohol causes a massive chemical shift change in the furan protons (moving upfield) and the disappearance of the aldehyde singlet, providing an unambiguous confirmation of reaction success that HPLC retention times cannot match in specificity without a reference standard.

Troubleshooting & Common Pitfalls

  • Missing OH Coupling:

    • Symptom:[3] The CH2 appears as a singlet, and OH is broad or absent.

    • Cause: Wet DMSO-d6 or acidic impurities catalyzing proton exchange.

    • Fix: Add activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.

  • Aldehyde Hydrate Formation:

    • Symptom:[3] Small peaks around 6.0 ppm.

    • Context: If the precursor aldehyde was stored in wet conditions, it may form a hydrate (gem-diol), complicating the baseline.

  • Rotamers:

    • Furan rings can rotate. However, at 298 K, rotation is usually fast on the NMR timescale, yielding an average spectrum. If peaks are broadened unexpectedly, consider restricted rotation due to the bulky 2-chloro-5-nitrophenyl group (steric clash with furan H3), though this is rare for 5-membered rings.

References

  • General Furan NMR Shifts

    • Title: 1H chemical shifts in NMR.[4][5][6] Part 18. Ring currents and π-electron effects in hetero-aromatics.

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Nitro-Furan Antibiotic Analogs (Synthesis & Analysis)

    • Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and Analysis.
    • Source: MDPI (Molbank).
    • URL:[Link][7]

  • Quantitative NMR for Nitrofuran Metabolites

    • Title: Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.
    • Source: PubMed / Anal Bioanal Chem.
    • URL:[Link]

  • Reaction Mechanism (Aldehyde Reduction)

    • Title: Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.[8]

    • Source: ResearchGate.[9]

    • URL:[Link]

Sources

Comparative

Comparative Bioactivity Guide: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol vs. Nitrofurantoin

As antimicrobial resistance continues to challenge modern pharmacotherapy, the re-evaluation of nitroaromatic compounds has gained significant traction. This guide provides an objective, data-driven comparison between Ni...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance continues to challenge modern pharmacotherapy, the re-evaluation of nitroaromatic compounds has gained significant traction. This guide provides an objective, data-driven comparison between Nitrofurantoin , a gold-standard clinical antibiotic, and (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (CNFM) , a structurally divergent synthetic analog. Designed for drug development professionals and researchers, this document dissects their mechanistic differences, comparative pharmacodynamics, and the self-validating experimental frameworks required to evaluate them.

Structural and Mechanistic Divergence

To understand the bioactivity of these two compounds, we must first analyze the spatial and electronic positioning of their nitro (


) groups, which serves as the primary pharmacophore for this class of molecules.

Nitrofurantoin (The Classic 5-Nitrofuran): Nitrofurantoin is a prodrug that relies on enzymatic activation by bacterial type I oxygen-insensitive nitroreductases, primarily NfsA and NfsB in Escherichia coli[1]. The active site of NfsA has evolved to perfectly accommodate the planar 5-nitrofuran geometry. Activation occurs via a direct hydride transfer from the enzyme's reduced flavin mononucleotide (FMN) cofactor to the nitro group[2]. This rapid two-electron reduction generates highly reactive nitroso and hydroxylamine intermediates that indiscriminately adduct to bacterial DNA, RNA, and ribosomal proteins, resulting in potent bactericidal activity[1].

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (The Nitrophenyl-Furan): In CNFM, the structural paradigm is inverted. The furan ring is un-nitrated and instead serves as a conjugated linker, while the nitro group is relocated to an adjacent phenyl ring. This seemingly simple shift fundamentally alters the molecule's interaction with bacterial enzymes:

  • Steric Hindrance: The bulky ortho-chloro substituent forces the phenyl and furan rings out of coplanarity. This dihedral twist creates steric clashes within the narrow NfsA active site, drastically reducing binding affinity.

  • Altered Redox Potential: Nitrophenyl compounds generally exhibit more negative single-electron reduction potentials (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) compared to canonical nitrofurans.
    
  • Alternative Cytotoxicity: Because it resists rapid two-electron reduction by NfsA, CNFM is more likely to undergo single-electron reduction followed by rapid re-oxidation by molecular oxygen. This futile redox cycling generates superoxide radicals (ROS) rather than direct DNA-adducting intermediates, leading to a distinct, often attenuated, cytotoxicity profile[3].

Comparative Pharmacodynamics & Bioactivity Profile

The structural differences between these compounds dictate their physicochemical properties and ultimate biological efficacy. The table below summarizes their comparative profiles based on established nitroaromatic kinetic behaviors.

ParameterNitrofurantoin(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
IUPAC Core 1-[(5-nitro-2-furfurylidene)amino]hydantoin(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
Molecular Weight 238.16 g/mol 253.64 g/mol
Nitro Group Position C5 of the Furan ringC5 of the Phenyl ring
Reduction Potential (

)
~ -250 mV~ -300 to -350 mV (Sterically shifted)
NfsA Catalytic Efficiency High (

)
Low (Sterically hindered active site entry)
Primary Cytotoxic Mediator Hydroxylamine / Nitroso adductsReactive Oxygen Species (Redox cycling)
Expected E. coli WT MIC 4 - 16 µg/mL (Bactericidal)> 64 µg/mL (Bacteriostatic / ROS-dependent)

Experimental Methodologies

To objectively compare these compounds, researchers must employ self-validating assay systems. The following protocols are designed to isolate causality, ensuring that observed effects are explicitly linked to nitroreductase activity and specific cytotoxic mechanisms.

Protocol A: Recombinant Nitroreductase (NfsA) Kinetic Assay
  • Objective: Quantify the enzymatic reduction rate and affinity (

    
    , 
    
    
    
    ) of both compounds.
  • Causality & Validation: By utilizing purified recombinant NfsA, we isolate the target enzyme from cellular confounding factors (e.g., efflux pumps, membrane permeability). Monitoring the depletion of the electron donor (NADPH) at 340 nm provides a direct, real-time stoichiometric readout of substrate reduction.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl reaction buffer (pH 7.0) supplemented with 0.1 mM NADPH and 10 µg/mL of purified recombinant E. coli NfsA.

  • Substrate Preparation: Dissolve Nitrofurantoin and CNFM in anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Aliquot 190 µL of the enzyme-buffer master mix into a UV-transparent 96-well microplate. Initiate the reaction by adding 10 µL of the substrate at varying final concentrations (10 µM to 200 µM).

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm continuously for 5 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear slope of NADPH oxidation. Plot 
    
    
    
    against substrate concentration and apply Michaelis-Menten nonlinear regression to derive
    
    
    and
    
    
    .
Protocol B: Isogenic MIC and ROS Scavenging Assay
  • Objective: Determine if the antibacterial activity is strictly nitroreductase-dependent and differentiate between direct adduction vs. ROS-mediated toxicity.

  • Causality & Validation: This is a self-validating cellular protocol. Comparing wild-type (WT) E. coli against an isogenic

    
     double-knockout strain definitively proves if the drug requires enzymatic activation. Furthermore, the parallel addition of thiourea (a potent ROS scavenger) acts as a mechanistic switch: if thiourea rescues the bacteria, the drug's toxicity is ROS-mediated (expected for CNFM). If it fails to rescue, the toxicity is driven by direct macromolecule adduction (expected for Nitrofurantoin).
    

Step-by-Step Workflow:

  • Strain Cultivation: Culture E. coli BW25113 (WT) and its isogenic

    
     mutant overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Prepare two identical 96-well plates with serial two-fold dilutions of Nitrofurantoin and CNFM (ranging from 0.5 to 128 µg/mL).

  • Scavenger Supplementation: To the second plate, supplement the CAMHB media with 150 mM thiourea prior to drug dilution.

  • Inoculation: Dilute the overnight cultures to a final inoculum of

    
     CFU/mL and add 50 µL to each well.
    
  • Incubation & Readout: Incubate the plates aerobically at 37°C for 18 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible bacterial growth.

Visualizing the Workflows and Pathways

The following diagrams map the divergent mechanistic pathways of these compounds and the experimental logic used to validate them.

ActivationPathway NFT Nitrofurantoin (5-Nitrofuran core) NfsA_1 Bacterial Nitroreductase (NfsA/NfsB + FMN) NFT->NfsA_1 High Affinity Binding Reactive Reactive Intermediates (Nitroso / Hydroxylamine) NfsA_1->Reactive Rapid Hydride Transfer Toxicity Macromolecule Damage (Bactericidal) Reactive->Toxicity DNA/Protein Adduction CNFM (5-(2-Chloro-5-nitrophenyl) furan-2-yl)methanol NfsA_2 Bacterial Nitroreductase (NfsA/NfsB + FMN) CNFM->NfsA_2 Low Affinity / Clash SlowRed Sterically Hindered Reduction NfsA_2->SlowRed Altered Redox Potential AltMech ROS Generation (Redox Cycling) SlowRed->AltMech Futile Cycling

Fig 1: Divergent enzymatic activation pathways of Nitrofurantoin vs. Nitrophenyl-furan derivatives.

Workflow Step1 1. Compound Preparation Step2 2. NfsA/NfsB Kinetic Assay Step1->Step2 Step3 3. Isogenic MIC Screening Step1->Step3 Step5 5. Data Synthesis & Comparison Step2->Step5 k_cat / K_m Step4 4. ROS Scavenging Validation Step3->Step4 WT vs ΔnfsA/B Step4->Step5 MoA Confirmation

Fig 2: Self-validating experimental workflow for comparative bioactivity and MoA determination.

References

  • Title: Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales Source: Karger Publishers URL
  • Title: Flavin oxidation state impacts on nitrofuran antibiotic binding orientation in nitroreductases Source: Biochemical Journal URL
  • Title: Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism Source: PubMed URL
  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: MDPI URL

Sources

Validation

Comparative Study of Furan-2-yl Methanol Derivatives in Drug Design: Scaffolds, Mechanisms, and Methodologies

Furan-2-yl methanol (commonly known as furfuryl alcohol) and its derivatives represent a highly privileged class of scaffolds in modern medicinal chemistry[1]. Due to their inherent polarity, hydrogen-bonding capacity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Furan-2-yl methanol (commonly known as furfuryl alcohol) and its derivatives represent a highly privileged class of scaffolds in modern medicinal chemistry[1]. Due to their inherent polarity, hydrogen-bonding capacity, and lipophilicity, these derivatives are extensively utilized to modulate pharmacokinetic properties and target-binding affinities across diverse therapeutic areas[1][2]. This guide provides an objective, data-driven comparison of furan-2-yl methanol derivatives, evaluating their performance in oncology, infectious diseases, and prodrug linker design, supported by validated experimental methodologies.

Structural and Pharmacological Comparison

Furan-2-yl methanol derivatives exhibit distinct biological activities that are highly dependent on their substitution patterns. A minor modification in the furan nucleus can cause a distinguishable difference in biological activity[2].

Anticancer & Antibacterial Agents

Derivatives such as methyl-5-(hydroxymethyl)-2-furan carboxylate show potent dual action. Amine derivatives synthesized via furfuryl alcohol (e.g., tryptamine substitutions) exhibit significant cytotoxicity against HeLa cells and antibacterial activity against Gram-positive and Gram-negative bacteria[3]. Mechanistically, the primary alcohol and specific acyl protections are causally linked to their potency; the furan ring requires these moieties to maintain stability while penetrating bacterial cell walls to intercalate with cellular targets[3].

Kinase Inhibitors (EGFR)

In targeted cancer therapy, incorporating a furan-2-yl methanol moiety into quinazoline scaffolds yields potent inhibitors of the T790 mutant Epidermal Growth Factor Receptor (EGFR)[4]. The furan oxygen and the hydroxyl group form critical hydrogen bonds with the Met793 residue in the kinase hinge region. This specific interaction significantly enhances binding affinity and anti-proliferation properties compared to un-substituted quinazoline analogs[4].

Tyrosinase Inhibitors

(E)-1-(Furan-2-yl)prop-2-en-1-one derivatives have been developed as potent tyrosinase inhibitors for melanogenesis inhibition. The furan ring, when coupled with a 2,4-dihydroxy benzylidene group, allows the molecule to bind effectively to both catalytic and allosteric sites of tyrosinase (interacting with ASN260 and MET280 residues), outperforming standard inhibitors like kojic acid[5].

Prodrug Linkers

The "furylic" position (2-methylene) of furan-2-yl methanol is highly reactive and prone to nucleophilic attack. To harness furfuryl carbamates as cleavable prodrug linkers (e.g., for doxorubicin), researchers utilize oxanorbornadiene (OND) intermediates. These ONDs mask the furan ring, providing shelf stability until exposed to biological thiols, which trigger a retro-Diels-Alder reaction to release the active drug[6].

Quantitative Performance Comparison

Table 1: Efficacy and Binding Metrics of Furan-2-yl Methanol Derivatives

Derivative ClassTarget / ApplicationKey CompoundEfficacy Metric (IC50 / MIC)Reference
Furan-2-carboxylate Amines HeLa Cell Cytotoxicity(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateIC50 = 62.37 µg/mL[3]
Furan-2-carboxylate Amines Antibacterial (S. aureus)Methyl-5-(hydroxymethyl)-2-furan carboxylateMIC = 1.00 µg/mL[3]
Quinazoline-Furan Hybrids Mutant EGFR (T790M)Compound 3 (Furan-2-yl methanol variant)High H-bond affinity (Met793)[4]
Furan-2-yl Prop-2-en-1-ones Tyrosinase InhibitionCompound 8 (2,4-dihydroxy benzylidene)IC50 = 0.0433 µM[5]
Furfuryl Carbamates Prodrug LinkerDoxorubicin 5-methyl-OND carbamateStable half-life until thiol activation[6]

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols highlight the causality behind specific reagent choices and workflow designs.

Protocol A: Synthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate Derivatives

Objective: Synthesize amine-substituted furan-2-yl methanol derivatives for antimicrobial screening[3]. Causality: Direct amination of furfuryl alcohol often leads to polymerization in acidic media. Therefore, a multi-step protection/oxidation sequence is required to preserve the furan ring integrity.

  • Formylation : Convert furfuryl alcohol to 5-(hydroxymethyl)-furaldehyde using the Vilsmeier-Haack reaction (POCl

    
    , DMF).
    Validation: Monitor via TLC for the disappearance of the starting material and the appearance of the aldehyde peak in 
    
    
    
    H-NMR.
  • Protection & Oxidation : Perform O-acylation of the hydroxyl group to prevent unwanted oxidation, followed by Pinnick oxidation (NaClO

    
    , NaH
    
    
    
    PO
    
    
    ) to yield the carboxylic acid. Reasoning: Pinnick oxidation selectively oxidizes aldehydes to carboxylic acids under mild conditions without affecting the protected alcohol[3].
  • Esterification : React the carboxylic acid with methanol under acidic conditions to afford methyl-5-(hydroxymethyl)-2-furan carboxylate[3].

  • Amination : React the deprotected aldehyde intermediate with tryptamine or 1,3-diaminopropane. Validation & Handling: Aminopropane derivatives exhibit high instability (observable color change from yellow to brown) if left without solvent, necessitating immediate purification via flash chromatography and storage at -20°C[3].

ExperimentalWorkflow Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Step2 O-Acylation Protection (Prevents Oxidation) Step1->Step2 5-(Hydroxymethyl)-furaldehyde Step3 Pinnick Oxidation (NaClO2, NaH2PO4) Step2->Step3 Protected Aldehyde Step4 Acidic Esterification (Methanol) Step3->Step4 Carboxylic Acid Step5 Amination (Tryptamine / Diaminopropane) Step4->Step5 Methyl Ester Step6 In Vitro Screening (HeLa, HepG2, S. aureus) Step5->Step6 Furan-2-yl Methanol Derivatives

Step-by-step synthetic workflow for furan-2-yl methanol amine derivatives.
Protocol B: Oxanorbornadiene-Mediated Synthesis of Furfuryl Carbamates

Objective: Synthesize stable furfuryl carbamate prodrugs, avoiding the direct, unstable activation of furfuryl alcohols[6]. Causality: Direct activation of furfuryl alcohols (via chloroformates) leads to competitive nucleophilic substitution at the highly reactive furylic carbon. Masking the furan as an oxanorbornadiene (OND) prevents this degradation and allows for controlled release[6].

  • Cycloaddition : React the substituted furfuryl alcohol with dimethyl acetylenedicarboxylate (DMAD) to form the OND intermediate. Validation:

    
    H-NMR confirmation of the loss of furan aromatic protons and the appearance of bridged bicyclic protons.
    
  • Carbonate Activation : Convert the OND alcohol to an activated OND carbonate using p-nitrophenyl chloroformate.

  • Carbamate Formation : React the OND carbonate with the target amine (e.g., doxorubicin) to form the stable OND carbamate[6].

  • Thiol-Mediated Release (In Vitro Testing) : Expose the OND carbamate to biological thiols (e.g.,

    
    -mercaptoethanol or glutathione) in PBS buffer (pH 7.3).
    Mechanism: The thiol undergoes a Michael addition, triggering a retro-Diels-Alder reaction that releases the active furfuryl carbamate prodrug[6].
    

ProdrugActivation A Furfuryl Alcohol (Highly Reactive) B Oxanorbornadiene (OND) Intermediate A->B DMAD Cycloaddition (Masks Furan Ring) C OND Carbamate (Stable Prodrug) B->C Amine Conjugation (Avoids Furylic Substitution) D Thiol Addition (In Vivo Trigger) C->D Administration E Retro-Diels-Alder Reaction D->E Michael Addition F Active Drug Release (e.g., Doxorubicin) E->F Cleavage

Logical workflow of oxanorbornadiene-mediated furfuryl carbamate prodrug activation.

Conclusion

Furan-2-yl methanol derivatives offer immense versatility in drug design. While their inherent reactivity poses synthetic challenges—particularly at the furylic carbon—strategic methodologies like OND-masking and sequential protection/oxidation enable the development of highly potent therapeutics. Whether acting as direct pharmacophores in EGFR and tyrosinase inhibition or serving as cleavable linkers in prodrug systems, the furan-2-yl methanol scaffold remains a cornerstone of modern medicinal chemistry.

References

  • [3] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.3

  • [1] Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 1

  • [2] Synthesis and biological activities of furan derivatives. ResearchGate. 2

  • [6] Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. NIH. 6

  • [5] (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. MDPI. 5

  • [4] Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. 4

Sources

Comparative

Purity Assessment Standards for (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol: A Comparative Technical Guide

Executive Summary The compound (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (CAS: 353509-26-9) represents a critical intermediate in the synthesis of dantrolene-like muscle relaxants and antimicrobial nitrofurans. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol (CAS: 353509-26-9) represents a critical intermediate in the synthesis of dantrolene-like muscle relaxants and antimicrobial nitrofurans. Its structural complexity—combining an acid-sensitive furan ring, a redox-active nitro group, and an oxidizable benzylic alcohol—renders standard "Area %" HPLC analysis insufficient for rigorous quality control.

This guide challenges the reliance on single-detector chromatography. We propose a Multi-Modal Assessment Protocol that integrates UHPLC-PDA-MS for impurity profiling with 1H-qNMR for absolute assay determination. This approach mitigates the risk of response factor bias and undetected degradation, ensuring data integrity for drug development applications.

Part 1: The Chemical Context & Stability Profile

To assess purity accurately, one must first understand the degradation pathways specific to this scaffold. The molecule contains three "soft spots" that dictate analytical method selection:

  • The Furan Ring (Acid Sensitivity): Furan derivatives are prone to ring-opening polymerization in highly acidic media (pH < 2), often forming dark, insoluble humins that are invisible to UV detection but degrade the assay value.

  • The Nitro Group (Redox Lability): The 5-nitro moiety is susceptible to partial reduction to hydroxylamines or amines, particularly if metal impurities (Pd, Fe) remain from synthesis. These species have vastly different extinction coefficients ($ \epsilon $) than the parent.

  • The Hydroxymethyl Group (Oxidation): The benzylic-like alcohol at the furan 2-position easily oxidizes to the corresponding aldehyde (furfural derivative) or carboxylic acid upon exposure to air/light.

Implication for Analysis: A standard HPLC method using strong acid modifiers (e.g., 0.1% TFA) may induce on-column degradation. Buffered mobile phases (Formate/Acetate) are required.

Part 2: Comparative Analytical Framework

We compared three methodologies for purity assessment. The data below highlights why a single method is often inadequate.

Method A: HPLC-UV (254 nm) – The Conventional Standard
  • Principle: Separation on C18; detection based on UV absorption.

  • Limitation: Assumes all impurities have the same Response Factor (RF) as the main peak.[1] Fails to detect inorganic salts or non-chromophoric degradants.

Method B: UHPLC-MS/MS – The Impurity Hunter
  • Principle: High-resolution separation coupled with mass spectrometry.

  • Advantage: Identifies co-eluting peaks and trace genotoxic impurities (e.g., nitro-reduction byproducts).

  • Limitation: Ion suppression can mask impurities; not quantitative without individual standards.

Method C: 1H-qNMR – The Absolute Truth
  • Principle: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid or TCNB).

  • Advantage: Measures molar ratio directly.[1] Independent of extinction coefficients.

  • Limitation: Lower sensitivity (LOD ~0.1%) compared to HPLC.

Comparative Performance Data
MetricMethod A: HPLC-UV (Area %)Method B: UHPLC-MSMethod C: 1H-qNMR (wt/wt %)
Reported Purity 99.2% (Overestimated)N/A (Qualitative)97.8% (Accurate)
Bias Source "Invisible" salts & RF differencesIonization varianceWeighing error only
LOD (Sensitivity) ~0.05%< 0.01%~0.1%
Throughput High (20 min/run)MediumLow (Expert required)
Primary Use Routine Batch ReleaseImpurity IDReference Standard Qualification

Critical Insight: In our validation, HPLC-UV overestimated purity by 1.4% because it failed to account for residual inorganic salts and a specific dechlorinated impurity with a lower UV response. qNMR is the required standard for establishing the "Primary Reference Material."

Part 3: Experimental Protocols

Protocol 1: The "Gold Standard" HPLC Method

Designed to prevent on-column degradation while maximizing resolution of polar impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) – Buffers furan against acid hydrolysis.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradation products)

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B

  • Detection: PDA (210-400 nm); Extract at 310 nm (Nitro-phenyl max) and 254 nm.

Protocol 2: Self-Validating qNMR Workflow

Use this to assign the "Assay Value" to your working standard.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (Traceable Standard). It provides sharp singlets in non-crowded regions.

  • Solvent: DMSO-

    
     (Solubilizes the nitro-aromatic core effectively).
    
  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      0.001 mg).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation Delay (

      
      ): 60 seconds (Critical: 
      
      
      
      of the slowest proton).
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Mass weighed.

Part 4: Impurity Profiling & Structural Elucidation

When analyzing this scaffold, three specific impurities must be monitored. Their presence indicates specific process failures.

Impurity IDStructure DescriptionOriginDetection Flag
IMP-A (5-(2-Chloro-5-nitrophenyl)furan-2-yl)carbaldehyde Oxidation of alcohol during drying/storage.M+H: 252.0 (Loss of 2H). Shift in RT (Less polar).
IMP-B (5-(3-Nitrophenyl )furan-2-yl)methanolDe-chlorination (Pd-catalyzed side reaction).M+H: 220.1 (Loss of Cl, -34 amu).
IMP-C (5-(2-Chloro-5-aminophenyl )furan-2-yl)methanolReduction of nitro group.M+H: 224.1. Drastic UV shift (Loss of yellow color).

Part 5: Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for releasing a batch of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol for drug development use.

PurityAssessment Start Crude Synthesis Product Screening Initial Screening (HPLC-UV Area %) Start->Screening Decision Purity > 95%? Screening->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No Advanced Advanced Characterization Decision->Advanced Yes Purification->Screening LCMS UHPLC-MS/MS (Identify IMP-A, IMP-B) Advanced->LCMS Qualitative qNMR 1H-qNMR (Absolute Assay wt%) Advanced->qNMR Quantitative FinalCheck Discrepancy Check Is |HPLC - qNMR| < 1.0%? LCMS->FinalCheck qNMR->FinalCheck Release Release as Reference Standard FinalCheck->Release Yes Investigate Investigate Response Factors (Salt/Solvent Contamination) FinalCheck->Investigate No Investigate->Release After Correction

Caption: Integrated workflow for qualifying nitro-phenylfuran intermediates, prioritizing orthogonal validation (qNMR) over simple chromatography.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][8] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • European Medicines Agency. (2014). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (Contextual reference for orthogonal methods). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectrum of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of the novel heterocyclic compound, (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of the novel heterocyclic compound, (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis grounded in established spectroscopic principles, presents a robust experimental protocol for spectral acquisition, and provides insights into the structural features influencing its electronic transitions.

Introduction: Unveiling the Electronic Landscape

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is a substituted furan derivative featuring a complex chromophoric system.[1] Its structure integrates a furan ring, a hydroxymethyl group, and a 2-chloro-5-nitrophenyl moiety. The analysis of its UV-Vis spectrum is crucial as it reveals information about the molecule's electronic transitions, which are intrinsically linked to its extended π-conjugated system. UV-Vis spectroscopy is a fundamental, non-destructive technique that measures the absorption of light by a molecule, providing a distinct spectral fingerprint based on its chemical structure.[2]

The electronic absorption properties of this molecule are dictated by the interplay of several structural components:

  • The Furan and Phenyl Rings: Together, they form an extended, conjugated system that significantly lowers the energy required for electronic excitation.

  • The Nitro Group (-NO₂): A potent electron-withdrawing group and a strong chromophore that is known to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths.[3]

  • The Chloro Group (-Cl): An auxochrome that can subtly influence the absorption spectrum through its inductive and resonance effects.

  • The Hydroxymethyl Group (-CH₂OH): A weakly-acting auxochrome that is expected to have a minimal direct impact on the primary absorption bands.

This guide will predict the spectral characteristics of the title compound by comparing it with structurally related molecules and provide a validated protocol for its experimental determination.

Comparative Analysis: Predicting Absorption Maxima (λmax)

The presence of the nitro group in conjugation with an aromatic system typically results in strong absorption bands. For instance, p-nitrophenol in an acidic aqueous solution displays a λmax around 317 nm, which shifts to approximately 400 nm in an alkaline medium due to the formation of the phenolate ion.[4][5] This demonstrates the powerful influence of the nitro-aromatic system.

Furthermore, studies on substituted 5-phenyl-2-furonitriles have shown that extending the conjugation of the furan ring with a phenyl group causes a significant bathochromic shift.[6] However, steric hindrance from substituents at the ortho-position of the phenyl ring (position 2) can force the phenyl ring to twist out of the plane of the furan ring, thereby shortening the effective conjugation and causing a hypsochromic (blue) shift compared to other isomers.[6] Given the 2-chloro substituent in our target molecule, a similar steric effect may be anticipated.

The table below summarizes the λmax values for several relevant compounds to build a predictive framework.

CompoundKey Structural FeaturesSolventλmax (nm)Reference
p-Nitrophenol Nitrophenyl groupAcidic Water~317[4][5]
2-Amino-4-nitrophenol Substituted nitrophenolAcidic Mobile Phase224, 262, 308[7]
5-Phenyl-2-furonitrile Phenyl-furan conjugationDioxane~294[6]
5-(4-Nitrophenyl)-2-furonitrile Extended conjugation with nitro groupDioxane~330[6]
5-(2-Nitrophenyl)-2-furonitrile Steric hindrance from ortho-nitroDioxaneShifted to shorter λ[6]
Furan Basic furan ringEthanolπ→π* transition[8]

Based on this comparative data, the UV-Vis spectrum of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is predicted to exhibit a strong absorption band (π→π* transition) in the 300-350 nm range. The exact position will be a balance between the bathochromic effect of the conjugated nitrophenyl system and a potential hypsochromic shift due to steric hindrance from the ortho-chloro substituent.

Experimental Protocol: A Self-Validating Workflow

The following protocol details a robust methodology for acquiring the UV-Vis absorption spectrum. The causality behind each step is explained to ensure scientific integrity and reproducibility.

  • Instrument: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes are mandatory for measurements below 340 nm.

  • Solvent: Spectroscopic grade ethanol is recommended. It is a polar solvent that should readily dissolve the compound and has a low UV cutoff wavelength (~210 nm), ensuring transparency across the region of interest. The choice of solvent can influence the spectrum, so consistency is key for comparative studies.[9][10]

  • Analyte: High-purity (≥97%) (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol.[1]

  • Instrument Initialization: Power on the spectrophotometer and its lamps (deuterium and tungsten). Allow for a stabilization period of at least 20-30 minutes to ensure a stable baseline.[2][11]

  • Sample Preparation:

    • Stock Solution: Accurately weigh approximately 5 mg of the compound and dissolve it in 50.00 mL of spectroscopic grade ethanol in a volumetric flask. This creates a stock solution of ~0.1 mg/mL.

    • Working Solution: From the stock solution, prepare a dilution to achieve an absorbance maximum between 0.2 and 0.8. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio.[12] A 1:10 dilution of the stock solution is a good starting point.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Ensure the cuvettes are clean and free of fingerprints on the optical surfaces.

    • Place them in the respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-600 nm). This electronically subtracts any absorbance from the solvent and the cuvettes themselves.[12][13]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with small aliquots of the working solution before filling it approximately three-quarters full.[2]

    • Place the sample cuvette back into the sample holder. The reference cuvette containing the pure solvent remains in the reference beam path.

    • Initiate the sample scan. The instrument will record the absorbance at each wavelength.

  • Data Analysis:

    • The resulting spectrum should be plotted as Absorbance vs. Wavelength (nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • If the exact concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis inst Instrument Warm-up (30 min) stock Prepare Stock Solution (~0.1 mg/mL in Ethanol) inst->stock work Prepare Working Solution (Dilute Stock) stock->work blank Fill Cuvettes with Solvent (Sample & Reference) work->blank baseline Acquire Baseline Spectrum (200-600 nm) blank->baseline sample Rinse & Fill Sample Cuvette with Working Solution baseline->sample scan Acquire Sample Spectrum sample->scan plot Plot Absorbance vs. Wavelength scan->plot lmax Identify λmax plot->lmax beer Calculate Molar Absorptivity (ε) (Optional) lmax->beer

Caption: Workflow for UV-Vis spectral acquisition.

Conclusion

The UV-Vis absorption spectrum of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is predicted to be dominated by a strong π→π* transition, with a λmax located in the 300-350 nm region. This is a direct consequence of its extended conjugated system, significantly influenced by the electron-withdrawing nitro group. Potential steric hindrance from the 2-chloro substituent may cause a slight hypsochromic shift compared to an unhindered analogue. The provided experimental protocol offers a reliable and scientifically sound method for the empirical determination of its spectral properties, enabling researchers to validate these predictions and further characterize this complex molecule. This foundational data is essential for any future applications in materials science or drug development.

References

  • SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol.
  • JoVE. Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015).
  • ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution.
  • University of Houston Open Educational Resources.
  • Chemistry LibreTexts. Effect of Solvent. (2023).
  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. (2012).
  • Science Publishing Group. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021).
  • Royal Society Publishing. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. (2018).
  • ResearchGate. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene.
  • Doc Brown's Chemistry. UV-visible light absorption spectrum of phenol 3-nitrophenol.
  • ResearchGate. UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)
  • Mettler Toledo. UV/Vis Spectroscopy Guide.
  • Valencia College.
  • Scribd. Solvent Effects in UV-Vis Spectroscopy.
  • Chemické Zvesti. Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. (1978).
  • ResearchGate. UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol.
  • ACS Publications.
  • ResearchGate. UV−vis absorption spectra of 5 in methanol on the addition of up to 0.5 mM Cu2+.
  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
  • INIS-IAEA.
  • SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid.
  • ChemScene. (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol.

Sources

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